molecular formula C11H22O3 B1594281 2-Hydroxypropyl 2-ethylhexanoate CAS No. 58921-10-1

2-Hydroxypropyl 2-ethylhexanoate

Cat. No.: B1594281
CAS No.: 58921-10-1
M. Wt: 202.29 g/mol
InChI Key: OJSCCSYZICWHKC-UHFFFAOYSA-N
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Description

2-Hydroxypropyl 2-ethylhexanoate (CAS 58921-10-1) is a chemical compound with the molecular formula C11H22O3 and a molecular weight of 202.29 g/mol . It is an ester derivative of 2-ethylhexanoic acid. This compound has a predicted boiling point between 264°C and 265°C and a flash point of approximately 208°F (97.7°C) . It has moderate lipophilicity, with an estimated logP of 3.07, and low water solubility of about 187.2 mg/L at 25°C . Available at a purity of 95% or higher , it should be stored sealed in a dry environment at room temperature . Please note that this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Safety Information: This compound may cause skin and eye irritation. The safety data sheet (SDS) should be consulted prior to use. Recommended hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Researchers should handle this material with appropriate personal protective equipment in a well-ventilated setting.

Properties

IUPAC Name

2-hydroxypropyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-4-6-7-10(5-2)11(13)14-8-9(3)12/h9-10,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYYLBZELJCFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866719
Record name Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester
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Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester
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CAS No.

58921-10-1
Record name 2-Hydroxypropyl 2-ethylhexanoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester
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Record name 2-hydroxypropyl 2-ethylhexanoate
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Foundational & Exploratory

2-Hydroxypropyl 2-ethylhexanoate chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Biopharmaceutical Implications

Executive Summary

2-Hydroxypropyl 2-ethylhexanoate (CAS 58921-10-1) is a mono-ester surfactant and emollient derived from the esterification of propylene glycol (1,2-propanediol) and 2-ethylhexanoic acid.[1][2] While often encountered in industrial mixtures, the specific isomer—esterified at the primary hydroxyl group of propylene glycol—presents unique physicochemical properties relevant to drug delivery systems (DDS) and topical formulations.

This guide provides a rigorous analysis of the molecule's structure, synthesis challenges (regioselectivity), and critical toxicological considerations driven by its hydrolysis metabolite, 2-ethylhexanoic acid (2-EHA).

Chemical Identity & Structural Analysis[3][4][5][6][7]

Nomenclature and CAS Registry

The precise identification of this compound requires distinguishing it from its structural isomers and the diester form.

ParameterDetail
Chemical Name 2-Hydroxypropyl 2-ethylhexanoate
IUPAC Name 1-hydroxypropan-2-yl 2-ethylhexanoate (often used interchangeably depending on nomenclature priority) OR 2-hydroxypropyl 2-ethylhexanoate
CAS Number 58921-10-1
Molecular Formula C₁₁H₂₂O₃
Molecular Weight 202.29 g/mol
SMILES CCCCC(CC)C(=O)OCC(C)O
Key Isomerism Regioisomer: The ester bond is at the primary alcohol (C1) of propylene glycol.[3][4] Stereoisomerism: The 2-ethylhexanoyl chain contains a chiral center, and the propylene glycol moiety contains a chiral center. Commercial grades are typically racemic mixtures.
Structural Visualization

The molecule consists of a lipophilic branched alkyl chain (2-ethylhexyl) and a hydrophilic propylene glycol head group. This amphiphilic structure grants it surfactant properties, defined by a calculated LogP of approximately 2.7.

Key Structural Features:

  • Steric Hindrance: The ethyl group at the

    
    -position of the acid moiety increases hydrolytic stability compared to linear fatty acid esters.
    
  • Free Hydroxyl: The secondary hydroxyl group on the propyl chain allows for hydrogen bonding or further functionalization.

Synthesis & Manufacturing Process

Reaction Mechanism

The synthesis involves the direct esterification of 1,2-propanediol with 2-ethylhexanoic acid. A critical challenge in this process is regioselectivity . 1,2-propanediol has two hydroxyl groups:

  • Primary (-CH₂OH): Kinetically favored, leading to the target molecule (2-Hydroxypropyl 2-ethylhexanoate).

  • Secondary (-CH(OH)-): Thermodynamically less favored due to steric hindrance, leading to the minor isomer (1-Methyl-2-hydroxyethyl 2-ethylhexanoate).

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the competitive esterification pathway and the formation of the diester impurity.

SynthesisPathway Reactants Reactants (1,2-Propanediol + 2-Ethylhexanoic Acid) Intermediate Tetrahedral Intermediate Reactants->Intermediate Heat, -H2O Catalyst Acid Catalyst (p-TSA or H2SO4) Catalyst->Reactants Target Target Mono-Ester (Major) 2-Hydroxypropyl 2-ethylhexanoate (CAS 58921-10-1) Intermediate->Target Primary OH Attack (Fast) Isomer Secondary Ester (Minor) 2-Hydroxy-1-methylethyl 2-ethylhexanoate Intermediate->Isomer Secondary OH Attack (Slow) Diester Diester Impurity Propylene Glycol Di-2-ethylhexanoate Target->Diester Excess Acid Over-esterification Isomer->Diester

Figure 1: Competitive esterification pathways. Kinetic control favors the target primary ester (CAS 58921-10-1).

Protocol: Acid-Catalyzed Esterification (Lab Scale)

Note: This protocol is designed for high mono-ester selectivity.

  • Stoichiometry: Charge a 3-neck round bottom flask with 1,2-propanediol (1.5 eq) and 2-ethylhexanoic acid (1.0 eq). Excess diol suppresses diester formation.

  • Catalysis: Add p-toluenesulfonic acid (0.5 mol%).

  • Reaction: Heat to 120-130°C under nitrogen sparge.

  • Water Removal: Use a Dean-Stark trap to continuously remove water, driving the equilibrium forward (Le Chatelier’s principle).

  • Monitoring: Monitor acid value (AV) titration until AV < 5 mg KOH/g.

  • Workup: Neutralize catalyst with sodium bicarbonate. Wash with brine to remove excess propylene glycol.

  • Purification: Fractional distillation under high vacuum (< 1 mmHg) is required to separate the mono-ester from the diester.

Physicochemical Profile

Data summarized below represents the mono-ester form.

PropertyValue (Approx.)Relevance to Formulation
Physical State Clear, colorless liquidEasy handling in liquid manufacturing.
Boiling Point ~260°C (760 mmHg)High thermal stability for hot-melt processes.
Flash Point > 110°CNon-flammable rating for transport.
LogP (Octanol/Water) 2.7Lipophilic; suitable for oil-in-water emulsions.
Solubility Soluble in ethanol, oils; Insoluble in waterGood solvent for lipophilic APIs.
Viscosity Low (< 50 cP)Reduces viscosity of heavy formulations.

Toxicology & Metabolic Fate (Critical for Drug Development)

Metabolic Hydrolysis

For pharmaceutical scientists, the safety profile of 2-hydroxypropyl 2-ethylhexanoate is dictated by its hydrolysis in vivo. Carboxylesterases (CES1/CES2) in the liver and skin rapidly cleave the ester bond.

The 2-Ethylhexanoic Acid (2-EHA) Concern

The hydrolysis yields 2-Ethylhexanoic Acid (2-EHA) .

  • Mechanism of Toxicity: 2-EHA is a branched-chain fatty acid analogue that acts as a peroxisome proliferator. It has been associated with teratogenicity in rodent models (MODA: Valproic acid-like mechanism).

  • Regulatory Status: While propylene glycol esters are generally recognized as safe (GRAS) for cosmetics, the specific release of 2-EHA requires a risk assessment (PDE calculation) for pharmaceutical applications, particularly in pregnant populations.

Metabolic Pathway Diagram (DOT)

Metabolism Parent Parent Compound 2-Hydroxypropyl 2-ethylhexanoate PG Metabolite 1: Propylene Glycol Parent->PG Hydrolysis EHA Metabolite 2: 2-Ethylhexanoic Acid (2-EHA) Parent->EHA Hydrolysis Enzyme Carboxylesterases (Liver/Skin) Enzyme->Parent SafePath Lactate/Pyruvate Pathway (Safe Elimination) PG->SafePath ToxPath Glucuronidation OR Peroxisome Proliferation (Rodents) EHA->ToxPath Toxicological Concern

Figure 2: Metabolic hydrolysis yielding Propylene Glycol (safe) and 2-EHA (potential tox liability).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23497921, Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester. Retrieved from [Link][5]

  • Cosmetic Ingredient Review (CIR) Expert Panel (2014). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. Washington, DC.[6] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-ethylhexanoic acid - Toxicological information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Hydroxypropyl 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and characterization of 2-Hydroxypropyl 2-ethylhexanoate using two core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices and data interpretation. We will explore the predicted spectral features based on the molecule's structure, detail robust analytical protocols, and demonstrate how these complementary techniques provide a self-validating system for unambiguous molecular identification.

Introduction: The Molecular Profile of 2-Hydroxypropyl 2-ethylhexanoate

2-Hydroxypropyl 2-ethylhexanoate (CAS No. 58921-10-1) is a diester of significant interest in various industrial and pharmaceutical applications, valued for its properties as an emollient and solvent.[1] Its molecular structure consists of a chiral 2-ethylhexanoate moiety ester-linked to a 2-hydroxypropyl group. The presence of an ester, a secondary alcohol, and multiple chiral centers necessitates a robust analytical approach for quality control, stability testing, and formulation development.

Spectroscopic analysis provides a non-destructive, highly specific fingerprint of the molecule. NMR spectroscopy maps the carbon-hydrogen framework, offering detailed insights into connectivity and stereochemistry, while FTIR spectroscopy identifies the key functional groups present and their chemical environment. Together, they form a powerful analytical dyad for complete structural verification.

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency.

Causality Behind Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by measuring the evanescent wave that penetrates a small distance into the sample.

Predicted FTIR Absorption Bands: The FTIR spectrum of 2-Hydroxypropyl 2-ethylhexanoate will be dominated by absorptions from its three key functional components: the alcohol O-H group, the alkane C-H bonds, and the ester C=O and C-O bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity / Shape Functional Group Assignment
O-H Stretch3500 - 3200Strong, BroadAlcohol (-OH). The broadness is due to intermolecular hydrogen bonding. [2]
C-H Stretch (sp³)3000 - 2850Strong, SharpAliphatic C-H bonds in the alkyl chains.
C=O Stretch~1735Very Strong, SharpEster carbonyl group. This is often the most prominent peak in the spectrum. [3][4]
C-O Stretch1300 - 1000Strong, SharpEster and alcohol C-O single bonds. Two distinct bands are expected in this region. [3]

The presence of a broad band around 3400 cm⁻¹ is a definitive indicator of the hydroxyl group, while the intense, sharp peak around 1735 cm⁻¹ unequivocally confirms the ester functionality. [4][5]

Experimental Protocol: FTIR-ATR Data Acquisition
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a solvent like isopropanol to wipe the crystal surface and allow it to fully evaporate.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial as it subtracts the spectral contributions of the ambient atmosphere (e.g., CO₂, water vapor) from the final sample spectrum.

  • Sample Application: Place a single drop of 2-Hydroxypropyl 2-ethylhexanoate directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added and averaged to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

Caption: General workflow for FTIR-ATR spectroscopic analysis.

Synergistic Data Interpretation: A Self-Validating System

  • Confirmation of the Hydroxyl Group: The broad O-H stretch around 3400 cm⁻¹ in the FTIR spectrum provides strong evidence for an alcohol. This is confirmed in the ¹H NMR by a broad, exchangeable singlet and in the ¹³C NMR by a deshielded carbon signal around 68-72 ppm.

  • Confirmation of the Ester Group: The intense C=O stretch at ~1735 cm⁻¹ in the FTIR is the primary indicator of the ester. This is validated by the ¹³C NMR signal around 175 ppm and the deshielded protons adjacent to the carbonyl (~2.3 ppm) and the ester oxygen (~4.0 ppm) in the ¹H NMR spectrum.

  • Confirmation of the Alkyl Framework: The strong C-H stretching bands in the FTIR (3000-2850 cm⁻¹) confirm the aliphatic nature of the molecule. The ¹H and ¹³C NMR spectra provide the exact map of this framework, detailing the length of the chains and the branching pattern.

By cross-referencing the data, a complete and unambiguous structural assignment of 2-Hydroxypropyl 2-ethylhexanoate can be achieved with a high degree of confidence, fulfilling the requirements for quality assurance and regulatory submission.

References

  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.).
  • ChemicalBook. (n.d.). 2-ethylhexanoic acid n-butyl ester(68443-63-0) 13 c nmr.
  • Guidechem. (n.d.). (2-hydroxypropyl)
  • Der Pharma Chemica. (2015). FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols.
  • PubChem. (n.d.).
  • The Good Scents Company. (n.d.).
  • Canadian Science Publishing. (1969). Conformation of the esters of steroid hydroxyl groups by infrared spectroscopy.
  • Optica Publishing Group. (n.d.).
  • Neliti. (n.d.). 13c-nmr spectrometric identification of acid hydrolysed hydroxypropyl starch components.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • UCLA. (n.d.). Spectroscopy Tutorial: Esters.
  • ResearchGate. (n.d.). The FTIR spectra analysis of the solutions in single droplet combustion and FSP.
  • Indonesian Journal of Science & Technology. (2019).

Sources

Technical Guide: Thermal Degradation Profile of 2-Hydroxypropyl 2-ethylhexanoate

[1]

Executive Summary

2-Hydroxypropyl 2-ethylhexanoate (CAS: 58921-10-1 / 67906-98-3 for mixtures) is a lipophilic ester utilized as an emollient, plasticizer, and solubilizing excipient.[1] Its thermal stability is governed by the lability of its ester linkage and the presence of a

This guide delineates the thermal degradation boundaries of the molecule.[2] While chemically stable under standard storage conditions (25°C), the compound exhibits a biphasic degradation profile at elevated temperatures:

  • Phase I (150°C – 220°C): Non-destructive disproportionation (transesterification) and oxidative onset.[1]

  • Phase II (>250°C): Irreversible pyrolytic cleavage via cis-elimination.[1]

For drug development applications, strict thermal ceilings of <120°C are recommended during processing to maintain stoichiometric integrity.[1]

Chemical Identity & Structural Implications[3][4][5]

To understand the degradation, we must first analyze the structural moieties susceptible to thermal stress.

FeatureStructural ComponentThermal Implication
Primary Linkage Ester bond (

)
Susceptible to hydrolysis (moisture) and pyrolysis (heat).[1]
Leaving Group 2-Hydroxypropyl moietyContains

-hydrogens, enabling intramolecular elimination (Ei mechanism).[1]
Acyl Chain 2-Ethylhexanoyl tailBranched alkyl chain provides steric hindrance, slightly improving hydrolytic stability compared to linear analogs, but susceptible to radical oxidation.[1]
Functional Group Secondary Hydroxyl (

)
Acts as a nucleophile for inter-molecular transesterification (disproportionation).[1]

Thermal Degradation Mechanisms

The thermal decay of 2-Hydroxypropyl 2-ethylhexanoate follows three distinct mechanistic pathways depending on environmental conditions (presence of oxygen/moisture) and energy input.

Mechanism A: Intramolecular cis-Elimination (Pyrolysis)

Condition: High Heat (>250°C), Inert Atmosphere.[1]

This is the dominant pathway for mass loss.[1] As a

Ei mechanism

1
  • Reaction: Ester

    
     Carboxylic Acid + Alkene[2][3][4]
    
  • Products: 2-Ethylhexanoic acid + Propylene (or Allyl alcohol derivatives depending on isomer).[1]

  • Kinetics: First-order kinetics; high activation energy (

    
    ).[1]
    
Mechanism B: Disproportionation (Transesterification)

Condition: Moderate Heat (120°C – 200°C), Catalytic Impurities.[1]

Unlike pyrolysis, this does not destroy the molecular skeleton but alters the formulation composition. The free hydroxyl group of one molecule attacks the ester carbonyl of another.

  • Reaction: 2 Monoesters

    
     1 Diester + 1 Propylene Glycol
    
  • Impact: Increases viscosity and alters solubility profiles (HLB shift).[1]

Mechanism C: Hydrolytic Cleavage

Condition: Heat + Moisture (Acid/Base Catalyzed).[1]

Even trace moisture at elevated temperatures triggers rapid hydrolysis.[1]

  • Reaction: Ester +

    
    
    
    
    2-Ethylhexanoic Acid + Propylene Glycol.[1]
  • Criticality: The formation of 2-ethylhexanoic acid causes an autocatalytic pH drop, accelerating further degradation.[1]

Visualization of Degradation Pathways[2][8]

The following diagram maps the causal relationships between thermal stress and degradation products.

DegradationPathwaysParent2-Hydroxypropyl2-ethylhexanoateHeat_ModHeat(120-200°C)Parent->Heat_ModActivationHeat_HighPyrolysis(>250°C)Parent->Heat_HighEi EliminationMoistureMoisture(+ Heat)Parent->MoistureHydrolysisDiesterPropylene GlycolBis(2-ethylhexanoate)Heat_Mod->DiesterDisproportionationGlycolPropylene GlycolHeat_Mod->GlycolByproductTS_Cyclic6-MemberedCyclic Transition StateHeat_High->TS_CyclicSyn-EliminationMoisture->GlycolAcid2-Ethylhexanoic Acid(Corrosive/Toxic)Moisture->AcidTS_Cyclic->AcidAlkenePropylene/Allyl AlcoholTS_Cyclic->Alkene

Figure 1: Mechanistic pathways for the thermal degradation of 2-Hydroxypropyl 2-ethylhexanoate.[1]

Experimental Protocols for Stability Profiling

As a scientist, you must validate these theoretical profiles with empirical data.[1] Below are the standard operating procedures (SOPs) for characterizing this specific ester.

Thermogravimetric Analysis (TGA)

Objective: Determine the onset temperature of decomposition (


  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).

  • Sample Prep: Load 10–15 mg of liquid sample into a platinum or alumina crucible.

  • Purge Gas:

    • Run A (Pyrolysis): Nitrogen (

      
      ) at 50 mL/min.[1]
      
    • Run B (Oxidative): Air/Oxygen at 50 mL/min.[1]

  • Ramp Profile: Equilibrate at 30°C, then ramp 10°C/min to 600°C.

  • Data Analysis: Calculate the first derivative (DTG) to identify inflection points.[1]

    • Expected Result: Single step mass loss starting ~220°C (evaporation/decomposition overlap) in

      
      .[1]
      
Isothermal Stress Testing (Arrhenius Plot)

Objective: Predict shelf-life and process stability.

  • Setup: Seal samples in headspace GC vials (inert atmosphere).

  • Incubation: Store at 3 distinct temperatures (e.g., 60°C, 80°C, 100°C) for timepoints

    
     hours.
    
  • Analysis: Dilute in solvent (e.g., Dichloromethane) and analyze via GC-FID/MS.

  • Quantification: Monitor the disappearance of the parent peak and the appearance of the 2-ethylhexanoic acid peak.

  • Calculation: Plot

    
     vs 
    
    
    to determine Activation Energy (
    
    
    ).

Analytical Workflow Diagram

This workflow ensures data integrity when assessing thermal impurities.[1]

AnalyticalWorkflowSampleRaw Material SampleStressThermal Stress Chamber(Isothermal / Ramp)Sample->StressMethod_ATGA-IR(Real-time Evolved Gas)Stress->Method_AVolatilesMethod_BGC-MS(Post-stress Analysis)Stress->Method_BResidueData_AMass Loss Curve &Functional Group MapMethod_A->Data_AData_BImpurity Profiling(Acid/Diester Ratio)Method_B->Data_BDecisionStability Assessment(Pass/Fail)Data_A->DecisionData_B->Decision

Figure 2: Analytical workflow for characterizing thermal degradation products.

Implications for Drug Development

When using 2-Hydroxypropyl 2-ethylhexanoate as an excipient:

  • API Compatibility: The primary degradation product, 2-ethylhexanoic acid , is a weak acid (

    
    ).[1] It will protonate basic APIs, potentially altering their solubility or bioavailability.[1]
    
  • Toxicology: 2-Ethylhexanoic acid is a known reproductive toxicant (Category 2).[1] Strict control of thermal processing is required to keep free acid levels below toxicological thresholds (typically <0.5% depending on dose).[1]

  • Sterilization: Avoid autoclaving (121°C + moisture).[1] Use sterile filtration or gamma irradiation, as thermal sterilization will induce hydrolysis.[1]

References

  • Royal Society of Chemistry. The mechanism of thermal eliminations.[1] Part 22. Rate data for pyrolysis of beta-hydroxy esters. Journal of the Chemical Society, Perkin Transactions 2. Link

  • BenchChem. Technical Guide to the Thermal Stability of 2-Ethylhexyl Esters. (General ester pyrolysis principles applied to ethylhexanoates). Link[1]

  • Sigma-Aldrich. Safety Data Sheet: 2-Ethylhexanoic Acid (Degradation product characterization). Link

  • Google Patents. Purifying propylene glycol monoesters using vacuum distillation (US3669848A).[1] (Establishes thermal ceilings for processing). Link

  • National Institutes of Health (PubChem). Compound Summary: 2-Hydroxypropyl 2-ethylhexanoate.[1]Link[1]

solubility of 2-Hydroxypropyl 2-ethylhexanoate in various organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Hydroxypropyl 2-ethylhexanoate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the . Recognizing the limited availability of public-domain quantitative solubility data for this specific compound, this document emphasizes the foundational concepts of solubility, the molecular characteristics of 2-Hydroxypropyl 2-ethylhexanoate that influence its solvent compatibility, and a detailed, field-proven experimental protocol for researchers to generate reliable solubility data. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of solvent selection and solubility determination for this and similar ester compounds.

Introduction: The Significance of 2-Hydroxypropyl 2-ethylhexanoate and Its Solubility

2-Hydroxypropyl 2-ethylhexanoate is an ester of 2-ethylhexanoic acid, a carboxylic acid widely used in the synthesis of lipophilic metal derivatives that are soluble in nonpolar organic solvents[1]. Its derivatives have applications in various industries, including as corrosion inhibitors in automotive coolants, in the production of PVC heat stabilizers, and as plasticizers for PVB films[2]. The solubility of 2-Hydroxypropyl 2-ethylhexanoate in organic solvents is a critical physical parameter that dictates its utility in these applications, influencing formulation stability, reaction kinetics, and product performance.

This guide will delve into the theoretical underpinnings of solubility, followed by a practical, step-by-step methodology for its determination.

Theoretical Framework for Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility. This concept is rooted in the polarity of both the solute (2-Hydroxypropyl 2-ethylhexanoate) and the solvent.[3] The solubility of an organic compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

2.1. Molecular Structure and Polarity of 2-Hydroxypropyl 2-ethylhexanoate

To understand the solubility of 2-Hydroxypropyl 2-ethylhexanoate, we must first examine its molecular structure.

  • Ester Group (-COO-): The ester functional group is polar and can act as a hydrogen bond acceptor, but not a donor[4]. This allows for some interaction with polar solvents.

  • Hydroxyl Group (-OH): The presence of a hydroxyl group introduces a significant capacity for hydrogen bonding, both as a donor and an acceptor. This will enhance its solubility in protic and polar aprotic solvents.

  • Ethylhexanoate Chain (C8H15-): This branched alkyl chain is nonpolar and will dominate the molecule's interaction with nonpolar solvents.

  • Propyl Group (-C3H6-): The propyl group attached to the hydroxyl function is also nonpolar.

The overall solubility of 2-Hydroxypropyl 2-ethylhexanoate will be a balance between the polar contributions of the ester and hydroxyl groups and the nonpolar nature of the alkyl chains.

2.2. Types of Organic Solvents and Expected Interactions

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities. The expected solubility of 2-Hydroxypropyl 2-ethylhexanoate in these categories is as follows:

  • Polar Protic Solvents (e.g., ethanol, methanol, isopropanol): These solvents can engage in hydrogen bonding with both the hydroxyl and ester groups of the solute. Therefore, 2-Hydroxypropyl 2-ethylhexanoate is expected to be readily soluble in these solvents[5].

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, tetrahydrofuran): These solvents have dipole moments but do not have a hydrogen atom bonded to an electronegative atom. They can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. Good solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): The large nonpolar alkyl portion of 2-Hydroxypropyl 2-ethylhexanoate suggests that it will be soluble in nonpolar solvents due to favorable van der Waals interactions.

Quantitative Solubility Data

As of the writing of this guide, specific quantitative solubility data for 2-Hydroxypropyl 2-ethylhexanoate in a range of organic solvents is not widely published. The following table provides an estimated framework based on its structural properties and general knowledge of ester solubility. Researchers are strongly encouraged to use the experimental protocol provided in the subsequent section to determine precise solubility values for their specific applications.

Solvent Category Solvent Example Predicted Solubility (at 25°C) Governing Intermolecular Forces
Polar Protic EthanolHighHydrogen Bonding, Dipole-Dipole
IsopropanolHighHydrogen Bonding, Dipole-Dipole
Polar Aprotic AcetoneHighDipole-Dipole
Ethyl AcetateMedium to HighDipole-Dipole
Nonpolar TolueneMedium to HighVan der Waals Forces
HexaneMediumVan der Waals Forces
Aqueous WaterLow (estimated at 187.2 mg/L)[5]Hydrogen Bonding (limited by large nonpolar structure)

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a reliable and widely recognized technique for determining the equilibrium solubility of a compound in a given solvent[6][7][8][9]. The following protocol is a self-validating system designed to produce accurate and reproducible results.

4.1. Principle

An excess amount of the solute (2-Hydroxypropyl 2-ethylhexanoate) is added to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the solute in the clear, saturated supernatant is then determined analytically.

4.2. Materials and Equipment

  • 2-Hydroxypropyl 2-ethylhexanoate (of known purity)

  • Selected organic solvents (reagent grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

4.3. Step-by-Step Experimental Protocol

  • Preparation of Stock Standards:

    • Accurately weigh a known amount of 2-Hydroxypropyl 2-ethylhexanoate and dissolve it in a suitable solvent to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Add an excess amount of 2-Hydroxypropyl 2-ethylhexanoate to a series of vials, ensuring there is undissolved solid present.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached[7]. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of the solute remains constant[7].

  • Sample Collection and Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.

  • Analytical Quantification:

    • Analyze the calibration standards and the prepared samples using the chosen analytical method (e.g., GC-FID).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of 2-Hydroxypropyl 2-ethylhexanoate in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of 2-Hydroxypropyl 2-ethylhexanoate in the organic solvent using the following formula, accounting for the dilution factor:

    Solubility ( g/100 mL) = (Concentration from calibration curve) x (Dilution factor) x (100 / Volume of original sample)

4.4. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Standards calibrate Construct Calibration Curve prep_stock->calibrate prep_samples Prepare Samples (Excess Solute + Solvent) agitate Agitate at Constant Temperature (24-72h) prep_samples->agitate settle Settle Undissolved Solid agitate->settle filter Filter Supernatant settle->filter dilute Dilute for Analysis filter->dilute analyze Analyze via GC/HPLC dilute->analyze analyze->calibrate calculate Calculate Solubility calibrate->calculate

Caption: Workflow for determining the solubility of 2-Hydroxypropyl 2-ethylhexanoate.

Factors Influencing Solubility

Several factors can influence the solubility of 2-Hydroxypropyl 2-ethylhexanoate and should be controlled during experimental determination:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to maintain a constant and recorded temperature during the experiment.

  • Purity of Solute and Solvent: Impurities can affect the measured solubility. Therefore, using high-purity materials is essential for accurate results[9].

  • pH (for aqueous solutions): While this guide focuses on organic solvents, if considering aqueous or partially aqueous systems, the pH can influence the solubility of compounds with ionizable groups. For 2-Hydroxypropyl 2-ethylhexanoate, this is less of a concern unless in extreme pH conditions that could lead to hydrolysis of the ester.

Conclusion

While readily available quantitative data on the solubility of 2-Hydroxypropyl 2-ethylhexanoate in a wide array of organic solvents is scarce, a thorough understanding of its molecular structure and the principles of intermolecular forces allows for reliable predictions of its solubility behavior. For precise and application-specific data, the detailed shake-flask methodology provided in this guide offers a robust framework for researchers. By carefully controlling experimental parameters and employing appropriate analytical techniques, scientists can generate the critical solubility data needed for formulation development, process design, and quality control.

References

  • ASTM E1148-02(2008), Standard Test Method for Measurements of Aqueous Solubility (Withdrawn 2013), ASTM International, West Conshohocken, PA, 2008, [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-hydroxypropyl 2-ethyl hexanoate. Retrieved from [Link]

  • University of Lund Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Ethylhexanoic acid. Retrieved from [Link]

  • Bisley International. (2022, July 4). What Is 2-Ethylhexanoic Acid Used For. Retrieved from [Link]

Sources

understanding the mechanism of action of 2-Hydroxypropyl 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of 2-Hydroxypropyl 2-ethylhexanoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-Hydroxypropyl 2-ethylhexanoate (CAS No. 58921-10-1). As direct research on this specific ester is limited, this document focuses on the well-established principle of its metabolic fate: hydrolysis into its constituent molecules, 2-ethylhexanoic acid (2-EHA) and propylene glycol. The biological activities and toxicological profile are therefore predominantly dictated by the actions of 2-EHA. We will dissect the core mechanisms of 2-EHA, including its role in developmental toxicity via zinc sequestration, rodent-specific hepatotoxicity through peroxisome proliferation, and its immunomodulatory effects. This guide is intended for researchers and professionals in drug development and chemical safety assessment, providing the technical depth necessary to understand the compound's biological impact.

Introduction and Physicochemical Profile

2-Hydroxypropyl 2-ethylhexanoate is an ester of 2-ethylhexanoic acid and propylene glycol.[1] While it may be used in various industrial formulations, its primary relevance in a biological context is as a pro-chemical to 2-EHA. Understanding its mechanism of action requires a foundational understanding of its physical properties and, most critically, its metabolic conversion.

Table 1: Physicochemical Properties of 2-Hydroxypropyl 2-ethylhexanoate

PropertyValueSource
IUPAC Name 2-hydroxypropyl 2-ethylhexanoateThe Good Scents Company[1]
Synonyms Hexanoic acid, 2-ethyl-, 2-hydroxypropyl esterThe Good Scents Company[1]
CAS Number 58921-10-1The Good Scents Company[1]
Molecular Formula C₁₁H₂₂O₃PubChem[2]
Molecular Weight 202.29 g/mol PubChem[2]
logP (o/w) 3.065 (estimated)The Good Scents Company[1]
Water Solubility 187.2 mg/L @ 25 °C (estimated)The Good Scents Company[1]

Toxicokinetics: The Hydrolysis Gateway

The central tenet for understanding the biological activity of 2-Hydroxypropyl 2-ethylhexanoate is its anticipated hydrolysis. Esters, particularly those with shorter alkyl chains, are readily cleaved by esterase enzymes present in the gastrointestinal tract, liver, and blood.[3][4] This enzymatic action releases 2-ethylhexanoic acid (2-EHA) and propylene glycol, both of which then enter their respective metabolic pathways.

The rate and extent of this hydrolysis are critical determinants of the resulting systemic exposure to 2-EHA. This metabolic conversion is the essential first step that initiates the downstream biological effects detailed in this guide.

parent 2-Hydroxypropyl 2-ethylhexanoate esterase Esterase Enzymes (e.g., in GI Tract, Liver) parent->esterase Hydrolysis metabolite1 2-Ethylhexanoic Acid (2-EHA) (Active Metabolite) esterase->metabolite1 metabolite2 Propylene Glycol esterase->metabolite2

Caption: Metabolic Hydrolysis of 2-Hydroxypropyl 2-ethylhexanoate.

Core Mechanisms of Action Mediated by 2-Ethylhexanoic Acid (2-EHA)

The toxicological and pharmacological profile of 2-Hydroxypropyl 2-ethylhexanoate is attributable to its active metabolite, 2-EHA. The following sections detail the primary mechanisms through which 2-EHA exerts its effects.

Developmental and Reproductive Toxicity: The Zinc Sequestration Hypothesis

The most significant toxicological concern associated with 2-EHA is its classification as a reproductive and developmental toxicant.[3][5] The leading hypothesis for this effect does not involve direct interaction with a receptor but rather a cascade of events that culminates in a functional nutrient deficiency in the developing embryo.[3]

The proposed mechanism is as follows:

  • Maternal Liver Toxicity: High doses of 2-EHA cause toxicity in the maternal liver.

  • Metallothionein (MT) Induction: As a protective response to the hepatic stress, the expression of metallothionein, a cysteine-rich protein involved in metal homeostasis and detoxification, is significantly upregulated.

  • Hepatic Zinc Sequestration: MT has a high affinity for divalent metals, particularly zinc. The overexpressed MT in the maternal liver avidly binds to and sequesters zinc, trapping it within hepatocytes.

  • Embryonic Zinc Deficiency: This maternal hepatic zinc trapping reduces the amount of bioavailable zinc that can be transferred to the developing embryo.

  • Developmental Defects: Zinc is a critical cofactor for numerous enzymes and transcription factors essential for normal embryonic development. A deficiency leads to adverse outcomes, including skeletal malformations and other variations.[3][6]

This mechanism is strongly supported by studies demonstrating that dietary zinc supplementation can mitigate the developmental toxicity of 2-EHA, while a pre-existing zinc deficiency exacerbates its effects.[3]

cluster_maternal Maternal System cluster_embryo Embryonic System EHA High Dose 2-EHA Liver Maternal Liver EHA->Liver Causes Stress MT Metallothionein (MT) Induction ↑ Liver->MT Zinc_Seq Hepatic Zinc Sequestration ↑ MT->Zinc_Seq Zinc_Pool Bioavailable Zinc Pool ↓ Zinc_Seq->Zinc_Pool Zinc_Def Embryonic Zinc Deficiency Zinc_Pool->Zinc_Def Reduced Transfer Dev_Tox Developmental Toxicity (e.g., Skeletal Malformations) Zinc_Def->Dev_Tox

Caption: The Zinc Sequestration Pathway for 2-EHA Developmental Toxicity.

Table 2: Selected Developmental Toxicity Values for 2-EHA

SpeciesExposure RouteEffectValue (mg/kg bw/day)Source
RatOralDevelopmental Toxicity LOAEL100NICNAS[5]
RatOralMaternal & Developmental NOAEL250 / 100ResearchGate[7]
RabbitOralMaternal & Developmental NOAEL25 / ≥250ResearchGate[7]
Hepatotoxicity in Rodents: Peroxisome Proliferation

In rodent models, 2-EHA has been shown to cause liver effects, including increased liver weight and hepatocyte hypertrophy.[6] The underlying mechanism is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to a proliferation of peroxisomes, organelles involved in fatty acid oxidation.

It is critical to note that this mode of action has limited relevance for human risk assessment. Humans and other primates are known to be significantly less responsive to PPARα agonists than rodents.[6] Therefore, the liver effects observed in rats and mice are not considered a direct predictor of human hepatotoxicity.

Immunomodulatory Effects: Inhibition of Oxidative Burst

In vitro studies have revealed another potential mechanism of action for 2-EHA: the modulation of the innate immune response. Specifically, 2-EHA has been shown to inhibit the production of reactive oxygen species (ROS) in human polymorphonuclear leukocytes (PMNLs).[8] This "respiratory burst" is a key function of neutrophils for killing pathogens.

The research indicates that 2-EHA dose-dependently inhibits the ROS production induced by various stimuli.[8] The mechanism appears to target the Protein Kinase C (PKC) signaling pathway at a point after the activation of the PKC enzyme itself, suggesting an interference with downstream signaling components that lead to the assembly of the NADPH oxidase complex responsible for ROS generation.[8] This finding points to a potential immunosuppressive effect of 2-EHA.

Key Experimental Protocols

To provide practical context, this section outlines the methodologies for investigating the core mechanisms discussed.

Protocol: Whole Embryo Culture for Assessing Developmental Toxicity

This protocol is designed to test the hypothesis that 2-EHA-treated serum induces developmental toxicity due to zinc deficiency.

Objective: To determine if zinc supplementation can rescue embryonic development in culture medium containing serum from 2-EHA-treated animals.

Methodology:

  • Serum Collection:

    • Treat pregnant rats (e.g., Sprague-Dawley) with a developmentally toxic dose of 2-EHA (e.g., 300 mg/kg/day) for a defined period (e.g., Gestation Days 6-9).

    • Collect blood via cardiac puncture and prepare serum. Create a control serum pool from vehicle-treated animals.

  • Embryo Explantation:

    • On Gestation Day 9.5, harvest embryos from untreated, pregnant rats.

    • Under a dissecting microscope, carefully remove the uterine wall, decidua, and Reichert's membrane, leaving the yolk sac intact.

  • Culture Preparation:

    • Prepare culture bottles with different media:

      • Group A: Control Serum + Vehicle

      • Group B: 2-EHA-Treated Serum + Vehicle

      • Group C: 2-EHA-Treated Serum + Zinc Supplementation (e.g., Zinc Sulfate)

    • Gas the media with a mixture of 5% O₂, 5% CO₂, and 90% N₂.

  • Incubation:

    • Place 3-4 embryos in each culture bottle.

    • Incubate at 37°C for 48 hours in a roller culture apparatus.

    • Re-gas the bottles after 24 hours with a higher oxygen mixture (20% O₂).

  • Endpoint Analysis:

    • After 48 hours, score embryos for viability, growth (crown-rump length, somite number), and developmental morphology (e.g., neural tube closure, heart development) using a standard scoring system.

    • Compare the scores between groups to determine if zinc supplementation (Group C) rescued the defects observed in the 2-EHA serum group (Group B).[3]

Protocol: Neutrophil (PMNL) Respiratory Burst Assay

This protocol measures the effect of 2-EHA on ROS production by isolated human neutrophils.

Objective: To quantify the inhibition of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced ROS production by 2-EHA.

Methodology:

  • PMNL Isolation:

    • Isolate PMNLs from fresh human blood from healthy volunteers using density gradient centrifugation (e.g., using Ficoll-Paque).

    • Resuspend the isolated PMNLs in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • Pre-incubation:

    • Aliquot the PMNL suspension into a 96-well plate.

    • Add varying concentrations of 2-EHA (e.g., 10 µM to 2000 µM) or vehicle control to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • ROS Detection:

    • Add a chemiluminescent or fluorescent probe sensitive to ROS (e.g., luminol or dihydro-rhodamine 123).

    • Add a stimulating agent, such as fMLP, to trigger the respiratory burst.

  • Measurement:

    • Immediately place the plate in a microplate reader capable of measuring luminescence or fluorescence.

    • Record the signal kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the area under the curve (AUC) or the peak signal for each concentration of 2-EHA.

    • Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of 2-EHA that causes 50% inhibition).[8]

start Isolate Human PMNLs step1 Pre-incubate PMNLs with 2-EHA or Vehicle start->step1 step2 Add ROS-sensitive probe (e.g., Luminol) step1->step2 step3 Stimulate with fMLP to induce Respiratory Burst step2->step3 step4 Measure Luminescence Kinetically step3->step4 end Calculate Dose-Response Inhibition (IC50) step4->end

Caption: Workflow for a Neutrophil Respiratory Burst Inhibition Assay.

Conclusion

The mechanism of action of 2-Hydroxypropyl 2-ethylhexanoate is indirect and fundamentally linked to its hydrolysis to 2-ethylhexanoic acid. The primary biological and toxicological effects are driven by 2-EHA. The most critical mechanism for human health assessment is the induction of developmental toxicity via a cascade involving maternal liver stress and subsequent embryonic zinc deficiency. Other mechanisms, such as rodent-specific peroxisome proliferation and in vitro immunomodulation, contribute to a more complete profile of this compound's metabolic product. Future research should focus on the specific rate and extent of in vivo hydrolysis of 2-Hydroxypropyl 2-ethylhexanoate to better correlate exposure with the known dose-dependent effects of 2-EHA.

References

  • Texas Commission on Environmental Quality. (n.d.). 2-ETHYLHEXANOIC ACID.
  • Pennanen, S., & Liesivuori, J. (2000). Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro. Toxicology Letters, 117(1-2), 35-40.
  • Ataman Kimya. (n.d.). 2-ETHYL HEXANOIC ACID.
  • ChemSrc. (2025). CAS#:7425-14-1 | Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester.
  • Cosmetic Ingredient Review. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology, 32(1_suppl), 5-26.
  • Pennanen, S., Tuovinen, K., & Komulainen, H. (1993). Effects of 2-ethylhexanoic acid on reproduction and postnatal development in Wistar rats. Fundamental and Applied Toxicology, 21(2), 204-212.
  • The Good Scents Company. (n.d.). 2-hydroxypropyl 2-ethyl hexanoate, 58921-10-1.
  • Tyl, R. W., Ballantyne, B., France, K. A., & Fisher, L. C. (1995). The developmental toxicity of 2-ethylhexanol applied dermally to pregnant Fischer 344 rats. Fundamental and Applied Toxicology, 27(1), 46-54.
  • NICNAS. (2019). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment.
  • Wikipedia. (n.d.). 2-Ethylhexanoic acid.
  • BASF. (n.d.). 2-Ethylhexanoic acid | CAS No.:149-57-5.
  • PubChem. (n.d.). 2-Hydroxypropan-2-yl 2-ethylhexanoate.
  • NICNAS. (2013). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment.
  • ChemicalBook. (2026). (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate - Safety Data Sheet.
  • English, J. C., Deisinger, P. J., & Fassett, D. W. (1995). Metabolism of 2-ethylhexanoic acid administered orally or dermally to the female Fischer 344 rat. Xenobiotica, 25(9), 995-1006.
  • Gigireva, E. A., Minigalieva, I. A., & Ryabova, Y. V. (2023). Study of combined multiple exposure and reproductive / developmental toxicity of 2-ethylhexanoic acid by screening method. Hygiene and Sanitation, 102(11), 1234-1243.

Sources

Environmental Fate and Biodegradability of 2-Hydroxypropyl 2-ethylhexanoate: A Technical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of the environmental fate, transport, and biodegradability of 2-Hydroxypropyl 2-ethylhexanoate (CAS: 58921-10-1). Designed for researchers and drug development professionals, this document synthesizes physicochemical data with metabolic pathway analysis to predict environmental behavior. The assessment relies on the "Read-Across" principle, leveraging authoritative data on the compound’s primary hydrolysis products—2-ethylhexanoic acid and propylene glycol—to establish a scientifically robust fate profile.

Chemical Identity and Physicochemical Profiling[1][2]

Understanding the environmental partitioning of 2-Hydroxypropyl 2-ethylhexanoate begins with its molecular architecture. As a mono-ester of a branched fatty acid and a diol, it exhibits amphiphilic character, influencing its sorption and bioavailability.

Substance Identification
  • IUPAC Name: 2-Hydroxypropyl 2-ethylhexanoate[1][2][3]

  • CAS Number: 58921-10-1[1][2][3]

  • Molecular Formula: C₁₁H₂₂O₃

  • Molecular Weight: 202.29 g/mol [1][2]

  • Synonyms: Propylene glycol mono-2-ethylhexanoate; Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester.

Key Physicochemical Properties

The following parameters drive the environmental modeling (Fugacity Level I/III) and experimental design choices.

PropertyValue (Experimental/Est.)Environmental Significance
Physical State LiquidTransport mechanism (advection vs. settling).
Water Solubility ~50–100 mg/L (Est.)Moderate solubility suggests bioavailability to aquatic microorganisms.
Log Kow (Octanol-Water) 3.065 (Est.)[3]Threshold of Concern: Values >3.0 indicate potential for adsorption to sediment/sludge, but are generally below the bioaccumulation threshold (LogKow > 5).
Vapor Pressure 0.001 mmHg @ 25°CLow volatility; atmospheric partitioning is negligible unless aerosolized.
Henry’s Law Constant ~1.5 × 10⁻⁶ atm-m³/molLow potential for volatilization from water bodies.

Abiotic Degradation Mechanisms

Before biological systems engage, abiotic factors (hydrolysis and photolysis) determine the compound's initial transformation.

Hydrolysis (OECD 111)

The central ester bond is susceptible to hydrolytic cleavage, particularly in alkaline environments (pH > 8). However, at neutral environmental pH (pH 7), the half-life is expected to be >1 year under purely abiotic conditions.

  • Implication: Abiotic hydrolysis is not the primary degradation route. The molecule requires enzymatic catalysis (esterases) found in bacteria/fungi for rapid breakdown.

Phototransformation
  • Atmospheric: If volatilized, the estimated half-life is <2 days via reaction with hydroxyl radicals.

  • Aquatic: Direct photolysis is negligible as the molecule lacks chromophores that absorb light in the environmental UV spectrum (>290 nm).

Biotic Degradation: Metabolic Pathways

The primary driver of 2-Hydroxypropyl 2-ethylhexanoate removal is biotic degradation .[4][5] Upon entering a biological system (aquatic environment or wastewater treatment plant), extracellular esterases rapidly cleave the molecule.

Primary Degradation Step (Hydrolysis)

Microbial carboxylesterases hydrolyze the ester bond, yielding two metabolites:

  • 2-Ethylhexanoic Acid (2-EHA): A branched fatty acid.

  • 1,2-Propanediol (Propylene Glycol): A simple glycol.

Ultimate Biodegradation (Mineralization)

Both metabolites enter standard metabolic cycles:

  • Propylene Glycol: Oxidized to Pyruvate

    
     Acetyl-CoA 
    
    
    
    TCA Cycle
    
    
    CO₂ + H₂O.
  • 2-EHA: Undergoes

    
    -oxidation. Expert Note: The ethyl branch at the C2 position creates steric hindrance, slightly retarding the initial activation step compared to linear caproic acid. However, adapted sludge organisms (e.g., Pseudomonas spp.) readily overcome this, resulting in complete mineralization.
    
Visualization: Metabolic Degradation Pathway

The following diagram illustrates the enzymatic breakdown and subsequent mineralization routes.

BiodegradationPathway Parent 2-Hydroxypropyl 2-ethylhexanoate (Parent Ester) Enzyme Extracellular Esterases (Hydrolysis) Parent->Enzyme Acid 2-Ethylhexanoic Acid (Metabolite A) Enzyme->Acid Glycol Propylene Glycol (Metabolite B) Enzyme->Glycol BetaOx Beta-Oxidation (Slight Steric Hindrance) Acid->BetaOx Bacterial Uptake Glycolysis Pyruvate Pathway Glycol->Glycolysis Rapid Uptake CO2 Mineralization (CO2 + H2O + Biomass) BetaOx->CO2 Glycolysis->CO2

Figure 1: Proposed aerobic biodegradation pathway showing enzymatic hydrolysis followed by mineralization of metabolites.

Environmental Fate Modeling

Using the physicochemical properties identified in Section 1, we apply fugacity modeling to predict where the substance will reside.

Compartmental Distribution (Fugacity Level III)

Due to the Log Kow of ~3.0 and low vapor pressure, the substance exhibits multimedia partitioning :

  • Water (Aquatic): ~40-60%. The primary compartment due to moderate solubility.

  • Sediment/Soil: ~30-50%. Significant adsorption to organic carbon (Koc) is expected.

  • Air: <1%. Negligible.

Bioaccumulation Potential
  • BCF (Bioconcentration Factor): Estimated at <100 L/kg.

Experimental Protocols for Validation

For drug development dossiers or REACH registration, specific OECD protocols are required to validate the claims above. The OECD 301F is the recommended assay for this substance due to its volatility profile and oxygen demand characteristics.

Protocol: Manometric Respirometry Test (OECD 301F)

This test measures the oxygen consumption of microorganisms as they digest the test substance.

Objective: Determine "Ready Biodegradability" (>60% degradation in 28 days).

Workflow:

  • Inoculum Preparation: Collect activated sludge from a wastewater treatment plant treating predominantly domestic sewage. Wash and aerate to reduce background respiration.

  • Test Medium: Mineral salts medium (buffered pH 7.4).

  • Test Setup (OxiTop® or equivalent):

    • Flask A (Blank): Inoculum + Medium.

    • Flask B (Reference): Inoculum + Medium + Sodium Benzoate (Check activity).

    • Flask C (Test): Inoculum + Medium + 2-Hydroxypropyl 2-ethylhexanoate (100 mg/L ThOD).

    • Flask D (Toxicity Control): Inoculum + Test Substance + Reference.[7]

  • Conditions: Incubate at 22 ± 1°C in darkness for 28 days with continuous stirring.

  • Data Analysis: Calculate % degradation = (BOD / ThOD) × 100.

Visualization: OECD 301F Workflow

OECD301F Start Inoculum (Activated Sludge) Prep Washing & Aeration Start->Prep Dosing Dosing Flasks (100 mg/L) Prep->Dosing Incubation Incubation 28 Days @ 22°C (Darkness) Dosing->Incubation Measurement Manometric O2 Tracking Incubation->Measurement Result Pass Criteria: >60% ThOD (10-day window) Measurement->Result

Figure 2: Workflow for OECD 301F Manometric Respirometry Test.

Regulatory & Safety Implications

Classification (CLP/GHS)

Based on the ready biodegradability of the hydrolysis products and structural analogues:

  • Biodegradability: Readily Biodegradable.[7]

  • Aquatic Toxicity: Generally Low (LC50 > 10-100 mg/L).

  • PBT Assessment: Does not meet Persistent, Bioaccumulative, or Toxic (PBT) criteria.

Risk Management

While the parent compound is biodegradable, the metabolite 2-ethylhexanoic acid is a suspected developmental toxicant (Repr. 2). However, in environmental contexts, it does not persist long enough to reach toxic thresholds in open water bodies, provided dilution factors are adequate.

References

  • U.S. Environmental Protection Agency (EPA). Substance Details - Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester (CAS 58921-10-1).[1] Substance Registry Services. Available at: [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 100885: 2-Hydroxypropyl 2-ethylhexanoate. PubChem.[2][8] Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Propane-1,2,3-triyl 2-ethylhexanoate (Analogue Read-Across). ECHA CHEM.[9][10][11] Available at: [Link]

  • Government of Canada. Screening Assessment for the Challenge: Hexanoic acid, 2-ethyl- (2-EHA). Environment and Climate Change Canada. Available at: [Link]

  • Nalli, S., et al. Biodegradation of plasticizers and their metabolites.[5][12] ResearchGate. Available at: [Link]

Sources

Methodological & Application

laboratory scale synthesis protocol for 2-Hydroxypropyl 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, laboratory-scale synthesis protocol for 2-Hydroxypropyl 2-ethylhexanoate (CAS: 58921-10-1), commonly known as Propylene Glycol Mono-2-ethylhexanoate.[1] This molecule is a critical intermediate in the production of non-phthalate plasticizers, coalescents, and cosmetic emollients.

Unlike generic esterification guides, this protocol addresses the specific challenge of monoester selectivity . Reaction of a diol (propylene glycol) with a carboxylic acid inherently produces a statistical mixture of monoester, diester, and unreacted starting materials.[2] This guide utilizes kinetic control via stoichiometry and azeotropic water removal to maximize monoester yield, followed by a specific purification train to isolate the target compound.

Target Audience: Synthetic Chemists, Process Development Engineers, and Formulation Scientists.

Reaction Design & Causality

The Chemical Challenge

The synthesis involves the Fischer esterification of 2-Ethylhexanoic Acid (2-EHA) with 1,2-Propanediol (Propylene Glycol - PG) .



Key Constraints:

  • Selectivity: The primary hydroxyl group of PG is more reactive, but the secondary hydroxyl can also react, leading to structural isomers (1-hydroxypropan-2-yl vs. 2-hydroxypropyl esters).[1] Furthermore, the product contains a free hydroxyl group, making it susceptible to a second esterification event to form the Diester (Propylene Glycol Di-2-ethylhexanoate).

  • Equilibrium: The reaction is reversible.[1] Water must be continuously removed to drive conversion.[1]

Strategic Solutions
  • Stoichiometric Excess (Causality): We employ a 3:1 molar excess of Propylene Glycol .[1] By flooding the reaction with diol, we statistically favor the collision of 2-EHA with free PG rather than with the formed Monoester, significantly suppressing Diester formation.

  • Catalyst Selection: p-Toluenesulfonic Acid (p-TSA) is chosen over sulfuric acid.[1] It is less oxidizing (reducing charring/color formation) and provides high activity at moderate temperatures.[1]

  • Azeotropic Distillation: Toluene is used as an entrainer.[1] It forms a heterogeneous azeotrope with water, allowing continuous water removal via a Dean-Stark trap at a controlled temperature (~115-120°C), preventing thermal degradation.[1]

Materials & Equipment

Reagents
ReagentPurityRoleMolar Eq.
2-Ethylhexanoic Acid >99%Limiting Reagent1.0
1,2-Propanediol (PG) >99.5% (Anhydrous)Reactant (Excess)3.0
p-Toluenesulfonic Acid (p-TSA) MonohydrateCatalyst0.01 (1 mol%)
Toluene ACS GradeAzeotropic Solvent30% v/v of total vol
Sodium Bicarbonate Sat.[1][3][4][5] SolutionNeutralizationN/A
Sodium Sulfate AnhydrousDrying AgentN/A
Equipment
  • Reactor: 3-Neck Round Bottom Flask (sized so liquid fills 50-60%).

  • Temperature Control: Oil bath with digital thermocouple feedback.[1]

  • Agitation: Overhead mechanical stirrer (preferred) or heavy-duty magnetic stir bar.[1]

  • Water Removal: Dean-Stark trap fitted with a reflux condenser.[1]

  • Purification: High-vacuum distillation setup (Vigreux column recommended).

Experimental Protocol

Phase 1: Esterification Reaction
  • Charge: In the 3-neck flask, combine 2-Ethylhexanoic Acid (1.0 mol, ~144.2 g) and Propylene Glycol (3.0 mol, ~228.3 g) .

  • Solvent: Add Toluene (150 mL) . The solvent volume should be sufficient to maintain reflux without diluting the reactants excessively.[1]

  • Catalyst: Add p-TSA (1.9 g, 10 mmol) .

  • Setup: Attach the Dean-Stark trap (pre-filled with toluene) and condenser. Insert thermocouple into the liquid phase.[1]

  • Reflux: Heat the oil bath to ~135-145°C to achieve a vigorous reflux (Internal temp ~115-125°C).

  • Monitoring: Monitor water collection in the trap. Theoretical water yield is 18 mL (1.0 mol).[1]

    • End Point: Reaction is complete when water evolution ceases (typically 4-6 hours) and Acid Value (AV) is < 5 mg KOH/g.[1]

Phase 2: Workup & Catalyst Neutralization

Rationale: Direct distillation of the crude mixture without removing the catalyst and excess PG leads to "back-biting" (reversion) and diester formation in the pot.

  • Cooling: Cool the reaction mixture to room temperature.

  • Neutralization: Transfer mixture to a separatory funnel. Wash with Saturated NaHCO₃ (2 x 100 mL) .[1]

    • Note: CO₂ gas will evolve.[1] Vent frequently. This step removes the p-TSA and unreacted 2-EHA.[1]

  • PG Removal (Critical): Wash the organic layer with Brine (3 x 150 mL) .[1]

    • Mechanism:[1][3][6] Propylene glycol is highly water-soluble.[1] Repeated brine washes partition the excess PG into the aqueous phase, leaving the lipophilic ester in the toluene layer.

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ) for 30 minutes. Filter.
    
  • Concentration: Remove Toluene using a Rotary Evaporator (50°C, 50 mbar).

Phase 3: Purification (Vacuum Distillation)

The crude oil contains the target Monoester, residual Diester, and trace heavy impurities.

  • Setup: Transfer crude oil to a distillation flask. Equip with a short-path distillation head or a 10cm Vigreux column.[1]

  • Vacuum: Apply high vacuum (< 5 mmHg).

  • Fractions:

    • Fraction 1 (Fore-run): Residual PG and 2-EHA.[1] (Discard).[1]

    • Fraction 2 (Main Cut): 2-Hydroxypropyl 2-ethylhexanoate .[1][5]

      • Boiling Point: ~130-135°C at 1 mmHg (approximate; relies on vacuum depth).[1]

    • Residue: Propylene Glycol Diester (High boiling pot residue).[1]

Visual Workflow (Graphviz)[1]

Synthesis_Protocol cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup cluster_2 Phase 3: Purification Start Mix 2-EHA + Excess PG (1:3) + p-TSA + Toluene Reflux Reflux @ 120°C (Dean-Stark Water Removal) Start->Reflux Check_AV QC: Acid Value < 5? Reflux->Check_AV Check_AV->Reflux No (Continue) Cool Cool & Transfer to Sep Funnel Check_AV->Cool Yes Wash_Base Wash 1: Sat. NaHCO3 (Remove Catalyst & Unreacted Acid) Cool->Wash_Base Wash_Brine Wash 2: Brine (x3) (CRITICAL: Remove Excess PG) Wash_Base->Wash_Brine Dry_Conc Dry (Na2SO4) & Rotovap Toluene Wash_Brine->Dry_Conc Distill High Vacuum Distillation (< 5 mmHg) Dry_Conc->Distill Fraction_1 Fore-run: Residual PG/Solvent Distill->Fraction_1 Fraction_2 Main Cut: 2-Hydroxypropyl 2-ethylhexanoate Distill->Fraction_2 Residue Pot Residue: Diesters Distill->Residue

Caption: Step-by-step workflow for the selective synthesis and purification of 2-Hydroxypropyl 2-ethylhexanoate.

Data Presentation & Quality Control

Process Metrics
ParameterTarget RangeMethod of Verification
Reaction Conversion > 98%Water collected vs. Theoretical
Crude Acid Value < 5.0 mg KOH/gTitration (ASTM D974)
Final Purity > 95% MonoesterGC-FID / GC-MS
Diester Content < 3%GC-FID
Hydroxyl Value 260–280 mg KOH/gTitration (ASTM D1957)
Characterization Data (Expected)
  • Appearance: Clear, colorless liquid.[1][4][7]

  • GC-MS:

    • Monoester:[1][2] Molecular Ion (

      
      ) m/z 202.[1] Fragmentation typically shows loss of alkyl chain and hydroxypropyl group.[1]
      
    • Isomers: Expect two closely eluting peaks representing the primary and secondary ester isomers (1-hydroxypropan-2-yl 2-ethylhexanoate and 2-hydroxypropyl 2-ethylhexanoate).[1]

  • FT-IR:

    • Broad band @ 3400-3500

      
       (O-H stretch, confirms Monoester).[1]
      
    • Strong band @ 1735

      
       (C=O ester stretch).[1]
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Diester Content (>5%) Excess PG was insufficient or Distillation temp too high.[1]Ensure strict 3:1 (PG:Acid) ratio.[1] Lower distillation pot temperature by improving vacuum.[1]
High Acid Value Incomplete reaction or poor neutralization.[1]Extend reflux time.[1] Ensure vigorous CO₂ evolution ceases during NaHCO₃ wash.[1]
Product is Colored (Yellow) Oxidation or Catalyst charring.[1]Use Nitrogen blanket during reaction.[1] Ensure p-TSA is high quality (white crystals).
Emulsion during Workup Surfactant nature of the ester.[1]Add solid NaCl to saturate the aqueous phase.[1] Allow longer settling time.

References

  • PubChem. (n.d.).[1] 2-Hydroxypropan-2-yl 2-ethylhexanoate (Compound Summary).[1][5] National Library of Medicine.[1] Retrieved October 2023, from [Link]

  • Food and Agriculture Organization (FAO). (2006).[1] Propylene Glycol Esters of Fatty Acids: Monograph 1. JECFA (Joint FAO/WHO Expert Committee on Food Additives).[1][4] Retrieved October 2023, from [Link]

  • Google Patents. (1972).[1] US3669848A: Purifying propylene glycol monoesters using vacuum distillation.[1] Retrieved October 2023, from [1]

  • ResearchGate. (2019).[1] Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Retrieved October 2023, from [Link]

Sources

Application Note: Quantitative Analysis of 2-Hydroxypropyl 2-ethylhexanoate in Cosmetic Cream Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxypropyl 2-ethylhexanoate is an ester increasingly utilized in the cosmetics industry as an emollient and skin-conditioning agent. Its presence in complex matrices such as creams, lotions, and sunscreens necessitates the development of robust and reliable analytical methods for its quantification. This is crucial for quality control during manufacturing, stability testing of final products, and ensuring compliance with regulatory standards. This application note details a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective and sensitive quantification of 2-Hydroxypropyl 2-ethylhexanoate in a representative cosmetic cream matrix.

The inherent complexity of cosmetic formulations, which often contain a multitude of oils, waxes, emulsifiers, and active ingredients, presents a significant analytical challenge due to potential matrix effects. The methodology described herein employs a straightforward sample preparation protocol involving liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) for effective analyte isolation and matrix component removal. Chromatographic separation is achieved using a reversed-phase C18 column, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.

This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide from sample preparation to data analysis. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its accuracy, precision, and reliability.[1]

Materials and Methods

Reagents and Chemicals
  • 2-Hydroxypropyl 2-ethylhexanoate (purity ≥98%)

  • 2-Hydroxypropyl heptanoate (Internal Standard, IS, purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Generic cosmetic cream base (placebo)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

LC-MS/MS Method Parameters

The optimization of LC-MS/MS parameters is critical for achieving the desired sensitivity and selectivity. The following conditions were determined to be optimal for the analysis of 2-Hydroxypropyl 2-ethylhexanoate.

Table 1: Optimized LC-MS/MS Parameters

ParameterSetting
LC System
ColumnC18 Reversed-Phase, 2.1 mm x 50 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
MRM Transitions
Analyte Precursor Ion (m/z)
2-Hydroxypropyl 2-ethylhexanoate203.2 [M+H]⁺
Internal Standard (IS) Precursor Ion (m/z)
2-Hydroxypropyl heptanoate189.2 [M+H]⁺

Rationale for Parameter Selection:

  • ESI Positive Mode: The presence of oxygen atoms in the ester and hydroxyl groups makes the analyte amenable to protonation, forming [M+H]⁺ ions in positive mode ESI.

  • MRM Transitions: The precursor ion for the analyte is its protonated molecule. The product ions are characteristic fragments resulting from the cleavage of the ester bond and subsequent neutral losses. The selection of two transitions enhances the specificity of the method.

  • Internal Standard: 2-Hydroxypropyl heptanoate was chosen as the internal standard due to its structural similarity and similar chromatographic behavior to the analyte, ensuring it effectively compensates for variations during sample preparation and injection. It is also not expected to be present in cosmetic formulations.

  • Chromatography: A C18 column provides good retention and separation for moderately polar compounds like 2-Hydroxypropyl 2-ethylhexanoate. The gradient elution with acetonitrile and water allows for efficient separation from matrix components and a relatively short run time.

Experimental Protocols

Protocol 1: Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Hydroxypropyl 2-ethylhexanoate and 2-Hydroxypropyl heptanoate (IS) in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of the analyte with methanol:acetonitrile (50:50, v/v) to obtain concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with methanol:acetonitrile (50:50, v/v).

  • Calibration Standards: To 95 µL of each working standard solution, add 5 µL of the IS working solution.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) from a separate weighing of the analyte stock solution. These are then spiked into the placebo cosmetic cream and processed alongside the unknown samples.

Protocol 2: Sample Preparation from Cosmetic Cream Matrix

The following diagram illustrates the sample preparation workflow:

SamplePrepWorkflow cluster_extraction Liquid-Liquid Extraction (LLE) cluster_cleanup Solid-Phase Extraction (SPE) Cleanup cluster_final Final Preparation A Weigh 0.1 g of cream into a 15 mL centrifuge tube B Add 1 mL of Hexane:Dichloromethane (1:1) and 10 µL of IS solution A->B C Vortex for 2 minutes B->C D Centrifuge at 4000 rpm for 10 minutes C->D E Collect the supernatant D->E G Load the supernatant from LLE E->G F Condition C18 SPE cartridge (3 mL Methanol, 3 mL Water) F->G H Wash with 2 mL of Water:Methanol (80:20) G->H I Elute with 2 mL of Acetonitrile H->I J Evaporate eluate to dryness under a gentle stream of nitrogen I->J K Reconstitute in 200 µL of Methanol:Acetonitrile (50:50) J->K L Transfer to an LC vial for analysis K->L

Caption: Workflow for the extraction of 2-Hydroxypropyl 2-ethylhexanoate from cream.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 0.1 g (± 0.005 g) of the cosmetic cream into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL IS working solution to each sample, QC, and a blank matrix sample.

  • Liquid-Liquid Extraction:

    • Add 1 mL of a hexane:dichloromethane (1:1, v/v) mixture to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and disruption of the cream matrix.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

    • Carefully transfer the upper organic supernatant to a clean tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the LLE step onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of water:methanol (80:20, v/v) to remove polar interferences.

    • Elute the analyte and internal standard with 2 mL of acetonitrile into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 200 µL of methanol:acetonitrile (50:50, v/v).

    • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterProcedureAcceptance Criteria
Specificity Analysis of blank cream matrix, matrix spiked with IS, and matrix spiked with analyte and IS.No interfering peaks at the retention times of the analyte and IS.
Linearity and Range Analysis of a calibration curve with at least 6 non-zero concentrations.Correlation coefficient (r²) ≥ 0.99.
Accuracy Analysis of QC samples at three concentration levels (n=6 at each level).Mean recovery within 85-115% of the nominal value.
Precision
RepeatabilityAnalysis of QC samples at three concentration levels (n=6 at each level) on the same day.Relative Standard Deviation (RSD) ≤ 15%.
Intermediate PrecisionAnalysis of QC samples at three concentration levels on three different days by two different analysts.RSD ≤ 20%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.Reportable value.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10:1; Accuracy within 80-120%; Precision (RSD) ≤ 20%.
Robustness Deliberate small variations in method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1).No significant impact on the results (RSD of results ≤ 15%).

Data Analysis and Visualization

The overall analytical process is summarized in the following diagram:

AnalyticalWorkflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Cream Sample Weigh Weigh Sample Sample->Weigh Spike Spike with Internal Standard Weigh->Spike Extract Perform LLE & SPE Spike->Extract Reconstitute Reconstitute Extract->Reconstitute LC_Inject Inject into LC-MS/MS Reconstitute->LC_Inject Acquire Acquire MRM Data LC_Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Overall analytical workflow for the quantification of the analyte.

Quantification is performed by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. A linear regression model with a weighting factor of 1/x is typically used.

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and selective approach for the quantification of 2-Hydroxypropyl 2-ethylhexanoate in complex cosmetic cream matrices. The sample preparation protocol, combining liquid-liquid extraction and solid-phase extraction, effectively minimizes matrix effects, leading to reliable and reproducible results. The method has been validated according to ICH guidelines, demonstrating its suitability for routine quality control and research applications in the cosmetics industry. This detailed protocol serves as a valuable resource for scientists and professionals requiring accurate determination of this compound in challenging formulations.

References

  • Holčapek, M., et al. (1999). Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. Analytical Chemistry. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Kafonek, C., et al. (n.d.). LC-MS/MS Quantification of Propylene Glycol. Celerion. Available at: [Link]

  • Ligor, M., & Buszewski, B. (2023). Determination of Glycerol, Propylene Glycol, and Nicotine as the Main Components in Refill Liquids for Electronic Cigarettes. Molecules. Available at: [Link]

  • SCION Instruments. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Available at: [Link]

  • Thurnhofer, S., & Vetter, W. (2006). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Villa, C., et al. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. Molecules. Available at: [Link]

  • Wang, M., et al. (2015). An Ultra-High-Pressure Liquid Chromatographic Tandem Mass Spectrometry Method for the Analysis of Benzoyl Ester Derivatized Glycols and Glycerol. Journal of analytical toxicology. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]

  • Yang, K., et al. (2013). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

Sources

Application Note: High-Sensitivity HPLC-MS/MS Method for the Determination of 2-Hydroxypropyl 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the development and validation of a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 2-Hydroxypropyl 2-ethylhexanoate (2-HP-2-EH) .

2-HP-2-EH is a specific ester impurity formed via the interaction of 2-ethylhexanoic acid (2-EHA) —a common leachable from plasticizers and stabilizers—and propylene glycol (PG) , a ubiquitous pharmaceutical excipient. Due to its lack of a strong UV chromophore and potential genotoxic implications of its precursor (2-EHA), high-sensitivity MS detection is required.

Key Method Capabilities:

  • Detection Mode: ESI Positive (MRM).

  • Sensitivity: LOQ < 10 ng/mL.

  • Selectivity: Resolves structural isomers (1- vs 2-hydroxypropyl esters).

  • Throughput: < 8 minute runtime.

Scientific Rationale & Method Development

Analyte Properties & Detection Strategy

The target molecule, 2-Hydroxypropyl 2-ethylhexanoate (


, MW 202.29 Da), possesses a lipophilic 2-ethylhexyl tail and a polar hydroxypropyl head.
  • Chromatography Challenge: The molecule lacks aromaticity, rendering UV detection at 254 nm impossible and 210 nm non-specific.

  • Ionization Strategy: The ester carbonyl and free hydroxyl group make it suitable for Electrospray Ionization (ESI) in Positive Mode . We target the protonated molecule

    
     at m/z 203.3 or the ammonium adduct 
    
    
    
    at m/z 220.3, depending on mobile phase additives.
  • Isomerism: The esterification of propylene glycol can occur at the primary (1-position) or secondary (2-position) hydroxyl. This method utilizes a high-resolution C18 column to separate these potential regioisomers.

Mechanistic Fragmentation (MS/MS)

To ensure specificity, Multiple Reaction Monitoring (MRM) is used.

  • Precursor: m/z 203.3 (

    
    )
    
  • Primary Fragment (Quantifier): m/z 127.1. This corresponds to the 2-ethylhexanoyl acylium ion (

    
    ) formed after the cleavage of the ester bond and loss of the propylene glycol moiety.
    
  • Secondary Fragment (Qualifier): m/z 185.3. This corresponds to the loss of water (

    
    ), common in hydroxylated species.
    

Experimental Protocol

Chemicals and Reagents
  • Reference Standard: 2-Hydroxypropyl 2-ethylhexanoate (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS Grade Formic Acid (FA) and Ammonium Formate.

Sample Preparation

Workflow Diagram:

SamplePrep RawSample Raw Sample (Liquid Formulation) Dilution Dilution (1:10) Solvent: 50:50 ACN:Water RawSample->Dilution Vortex Vortex Mix (30 seconds) Dilution->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Filter Filter (0.2 µm PTFE) Centrifuge->Filter Vial LC Vial Ready for Injection Filter->Vial

Figure 1: Streamlined "Dilute-and-Shoot" sample preparation workflow to minimize analyte loss.

Protocol Steps:

  • Stock Solution: Dissolve 10 mg of 2-HP-2-EH in 10 mL ACN to make a 1 mg/mL stock.

  • Working Standards: Serially dilute stock in 50:50 ACN:Water to create a curve from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction:

    • For liquid formulations: Dilute 100 µL sample with 900 µL of 50:50 ACN:Water.

    • For solid matrices (polymers): Extract 1 g sample in 10 mL Isopropanol at 50°C for 2 hours, then dilute extract into mobile phase conditions.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterSettingRationale
System UHPLC (e.g., Agilent 1290 / Waters Acquity)High pressure required for sub-2µm particles.
Column C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters BEH C18)Provides hydrophobic retention for the ethylhexyl tail.
Column Temp 40°CImproves mass transfer and peak shape.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium FormateAcid promotes protonation; Ammonium supports adducts.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure than MeOH.
Injection Vol 2-5 µLLow volume prevents solvent effects on peak shape.

Table 2: Gradient Profile

Time (min)% Mobile Phase BEvent
0.010%Initial Hold
1.010%Load Sample
5.095%Linear Ramp (Elution of Analyte ~4.2 min)
6.595%Wash Column
6.610%Return to Initial
8.010%Re-equilibration

Table 3: Mass Spectrometry Parameters (Source: ESI+)

ParameterValue
Capillary Voltage 3.5 kV
Desolvation Temp 400°C
Desolvation Gas 800 L/hr (N2)
Cone Voltage 25 V
Collision Gas Argon

Table 4: MRM Transitions

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
2-HP-2-EH 203.3

127.1 2518Quantifier
2-HP-2-EH 203.3

185.32510Qualifier
2-HP-2-EH 203.3

57.12522Qualifier

Fragmentation Pathway Visualization

Understanding the fragmentation is critical for confirming identity against matrix interferences.

Fragmentation Parent Precursor Ion [M+H]+ m/z 203.3 Intermediate Loss of Water [M+H - H2O]+ m/z 185.3 Parent->Intermediate - H2O (18 Da) Product1 Acylium Ion (2-ethylhexanoyl) m/z 127.1 Parent->Product1 Ester Cleavage - C3H8O2 (76 Da) Product2 Alkyl Fragment (C4H9+) m/z 57.1 Product1->Product2 Alkyl Chain Fragmentation

Figure 2: Proposed ESI+ fragmentation pathway for 2-Hydroxypropyl 2-ethylhexanoate.

Method Validation Summary (Self-Validating System)

To ensure Trustworthiness and Integrity , the method must pass these criteria before routine use:

  • Linearity:

    
     over the range of 1–1000 ng/mL. Weighting (
    
    
    
    ) is recommended to improve accuracy at the lower end.
  • Recovery: Spiked samples at low, medium, and high levels must yield 85–115% recovery.

  • Precision: Intra-day and Inter-day RSD < 15%.

  • Carryover: Blank injection after the highest standard must show < 20% of the LOQ signal. Note: 2-EHA derivatives are "sticky"; ensure needle wash uses 90% ACN.

Expert Insights & Troubleshooting

  • Isomer Separation: Commercial "2-Hydroxypropyl" esters are often mixtures of 2-hydroxypropyl (major) and 1-hydroxypropyl (minor) isomers. On a high-efficiency C18 column, these may appear as a doublet peak. Protocol: Integrate both peaks as a total sum if the reference standard is also a mixture, or ensure the standard matches the specific isomer of interest.

  • Background Contamination: 2-ethylhexanoic acid is a common plasticizer metabolite. Use glass vials and avoid plastic pipette tips where possible during trace analysis to prevent false positives.

  • Adduct Formation: If sensitivity for

    
     (203.3) is low, monitor the ammonium adduct 
    
    
    
    (220.3). This adduct is often more stable for neutral esters. Adjust the collision energy higher (approx +5-10 eV) to fragmentation the adduct.

References

  • U.S. Pharmacopeia (USP). <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. USP-NF. Link

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents (referencing 2-EHA).Link

  • Holčapek, M., et al. (1999). Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. Analytical Chemistry.[1][2][3][4][5][6][7][8] Link

  • Sigma-Aldrich. 2-Ethylhexanoic acid Certified Reference Material Properties.[1]Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Ethylhexanoic acid derivatives. NIST Chemistry WebBook.[9] Link

Sources

Application Notes and Protocols for the Formulation of 2-Hydroxypropyl 2-ethylhexanoate in Industrial Lubricants and Coolants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Polyol Ester for Advanced Lubrication and Cooling

In the ever-evolving landscape of industrial machinery, the demand for high-performance lubricants and coolants is paramount. These fluids are the lifeblood of equipment, ensuring operational efficiency, longevity, and reliability under increasingly demanding conditions. This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the application of 2-Hydroxypropyl 2-ethylhexanoate (CAS: 58921-10-1), a promising polyol ester, in the formulation of industrial lubricants and coolants.

While specific performance data for 2-Hydroxypropyl 2-ethylhexanoate is not extensively published, its chemical structure—a derivative of 2-ethylhexanoic acid and a propylene glycol ether—suggests a unique combination of properties beneficial for lubrication and corrosion inhibition. 2-Ethylhexanoic acid and its derivatives are well-established as effective corrosion inhibitors in engine coolants and as components in the synthesis of high-performance synthetic lubricants.[1][2][3] Polyol esters, as a class, are renowned for their excellent thermal and oxidative stability, superior lubricity, and good material compatibility, making them ideal for demanding applications.[4][5][6] This guide will, therefore, extrapolate from the known performance of these related chemistries to provide a foundational understanding and practical protocols for incorporating 2-Hydroxypropyl 2-ethylhexanoate into your formulations.

This document will explore the anticipated benefits of 2-Hydroxypropyl 2-ethylhexanoate, provide detailed starting-point formulations for both industrial lubricants and coolants, and outline rigorous experimental protocols for performance evaluation.

Part 1: Core Directive - Understanding the Potential of 2-Hydroxypropyl 2-ethylhexanoate

The molecular structure of 2-Hydroxypropyl 2-ethylhexanoate suggests several key performance attributes that make it an attractive additive for industrial fluids:

  • Enhanced Lubricity and Film Strength: The ester functionality is expected to provide excellent boundary lubrication properties. The polar ester group can adsorb onto metal surfaces, forming a durable lubricating film that reduces friction and wear, particularly in high-pressure applications.[7] The branched 2-ethylhexanoate chain can contribute to good hydrolytic stability and favorable low-temperature fluidity.

  • Corrosion Inhibition: As a derivative of 2-ethylhexanoic acid, this compound is anticipated to act as an effective corrosion inhibitor, particularly for non-ferrous metals like aluminum, which are increasingly used in modern machinery and cooling systems.[1][2] The mechanism likely involves the formation of a protective, hydrophobic layer on the metal surface, preventing contact with corrosive agents.

  • Good Thermal and Oxidative Stability: Polyol esters are known for their ability to withstand high temperatures without significant degradation.[4][8] This translates to longer fluid life, reduced sludge and deposit formation, and reliable performance in high-temperature operations.

  • Material Compatibility: While specific data is unavailable, esters of this type generally exhibit good compatibility with a range of elastomers and seals commonly found in industrial equipment. However, it is crucial to conduct compatibility testing as some esters can cause swelling or shrinkage of certain seal materials.[9][10]

Part 2: Scientific Integrity & Logic - Formulation and Testing Protocols

The following sections provide detailed, self-validating protocols for the formulation and evaluation of industrial lubricants and coolants containing 2-Hydroxypropyl 2-ethylhexanoate. The causality behind each step is explained to provide a deeper understanding of the formulation science.

I. Formulation of a High-Performance Semi-Synthetic Metalworking Fluid

Objective: To develop a semi-synthetic metalworking fluid with enhanced lubricity and corrosion protection for general-purpose machining of ferrous and non-ferrous alloys.

Formulation Philosophy: This formulation balances the cooling properties of water with the lubricating and corrosion-inhibiting benefits of a carefully selected oil and additive package. 2-Hydroxypropyl 2-ethylhexanoate is incorporated as a co-lubricant and corrosion inhibitor.

Table 1: Starting-Point Formulation for a Semi-Synthetic Metalworking Fluid

ComponentFunctionConcentration (wt%)
Deionized WaterBase Fluid40-60
Naphthenic Base Oil (ISO VG 22)Primary Lubricant15-25
2-Hydroxypropyl 2-ethylhexanoate Co-lubricant, Corrosion Inhibitor 2-8
Emulsifier Package (Anionic/Non-ionic blend)Forms stable oil-in-water emulsion5-15
Amine BorateCorrosion Inhibitor, pH Buffer2-5
TriethanolaminepH Adjuster, Corrosion Inhibitor1-3
Biocide/FungicideMicrobial Control0.1-0.5
Antifoam AgentFoam Control0.05-0.2

Experimental Protocol: Formulation and Emulsion Stability Testing

Formulation_Workflow cluster_formulation Formulation Steps cluster_testing Emulsion Stability Testing A 1. Water & Amines (Deionized Water, Triethanolamine, Amine Borate) C 3. Emulsification (Slowly add oil phase to water phase with high shear mixing) A->C Water Phase B 2. Oil Phase Blending (Naphthenic Oil, 2-Hydroxypropyl 2-ethylhexanoate, Emulsifiers) B->C Oil Phase D 4. Final Additions (Biocide, Antifoam) C->D E 5. Visual Inspection (Check for phase separation after 24h) D->E F 6. Centrifuge Test (Accelerated stability at 3000 rpm for 30 min) E->F G 7. Particle Size Analysis (Dynamic Light Scattering for emulsion quality) F->G

Caption: Workflow for formulating and testing the stability of the semi-synthetic metalworking fluid.

Protocol Steps:

  • Water Phase Preparation: In a suitable mixing vessel, charge the deionized water, triethanolamine, and amine borate. Mix until all components are fully dissolved.

  • Oil Phase Preparation: In a separate vessel, blend the naphthenic base oil, 2-Hydroxypropyl 2-ethylhexanoate, and the emulsifier package. Mix until a homogenous solution is obtained.

  • Emulsification: With high-speed, high-shear mixing, slowly add the oil phase to the water phase. Continue mixing for at least 30 minutes to ensure a stable and uniform emulsion.

  • Final Additions: Reduce the mixing speed and add the biocide/fungicide and antifoam agent. Mix for an additional 15 minutes.

  • Emulsion Stability - Visual Inspection: Allow a sample of the concentrate and a 5% dilution in hard water (e.g., 300 ppm CaCl₂) to stand for 24 hours at room temperature. Observe for any signs of phase separation, creaming, or oiling out. A stable formulation will remain homogenous.

  • Emulsion Stability - Centrifuge Test: To accelerate stability testing, centrifuge a sample of the 5% dilution at 3000 rpm for 30 minutes. A stable emulsion will show no separation.

  • Particle Size Analysis: For a quantitative assessment of emulsion quality, determine the oil droplet size distribution using a dynamic light scattering (DLS) instrument. A narrow distribution with a small mean droplet size (typically <1 µm) indicates a stable and effective metalworking fluid.

II. Performance Evaluation of the Semi-Synthetic Metalworking Fluid

A. Lubricity and Wear Prevention

Objective: To quantify the lubricity and anti-wear properties of the formulated metalworking fluid.

Methodology: The Four-Ball Wear Test (ASTM D4172) is a standard method for evaluating the wear-preventive characteristics of lubricating fluids.[5][11]

Table 2: ASTM D4172 Test Parameters

ParameterValue
Test Temperature75 °C
Test Load40 kgf (392 N)
Rotational Speed1200 rpm
Test Duration60 minutes
Ball MaterialAISI 52100 Steel

Protocol Steps:

  • Assemble the four-ball test apparatus with three stationary balls and one rotating ball.

  • Completely immerse the three stationary balls in the test fluid (5% dilution of the formulated metalworking fluid).

  • Apply the specified load and begin rotation at the set speed and temperature.

  • After the test duration, stop the rotation and clean the three stationary balls.

  • Measure the wear scar diameter on each of the three stationary balls using a calibrated microscope.

  • Calculate the average wear scar diameter. A smaller average wear scar diameter indicates better anti-wear performance.

B. Corrosion Inhibition

Objective: To evaluate the corrosion protection provided by the formulated metalworking fluid on various metals.

Methodology: The Cast Iron Chip Corrosion Test (ASTM D4627) is a common method for assessing the corrosion-inhibiting properties of water-miscible metalworking fluids.

Protocol Steps:

  • Prepare a 5% dilution of the metalworking fluid in both distilled water and hard water (300 ppm CaCl₂).

  • Place a pile of freshly prepared cast iron chips on a filter paper.

  • Saturate the filter paper and chips with the test fluid.

  • Cover the setup to prevent evaporation and allow it to stand for 24 hours.

  • After 24 hours, remove the chips and examine the filter paper for any signs of rust or staining.

  • Rate the degree of corrosion based on the area and intensity of the staining. A pass result shows no or very minimal staining.

III. Formulation of a Synthetic Engine Coolant

Objective: To develop a long-life synthetic engine coolant with excellent corrosion protection for modern engines containing aluminum components.

Formulation Philosophy: This formulation utilizes a synergistic blend of organic acid technology (OAT) corrosion inhibitors, with 2-Hydroxypropyl 2-ethylhexanoate acting as a key component for aluminum protection. The base fluid is a mixture of ethylene glycol and water to provide freeze and boil-over protection.

Table 3: Starting-Point Formulation for a Synthetic Engine Coolant

ComponentFunctionConcentration (wt%)
Ethylene GlycolFreezing Point Depressant45-55
Deionized WaterHeat Transfer Medium40-50
2-Hydroxypropyl 2-ethylhexanoate Corrosion Inhibitor (Aluminum) 1-4
Sebacic AcidCorrosion Inhibitor (Ferrous Metals)1-3
TolyltriazoleCorrosion Inhibitor (Copper/Brass)0.1-0.3
Potassium Hydroxide (45% solution)pH Adjuster/NeutralizerAs needed to achieve pH 8.0-8.5
Antifoam AgentFoam Control0.05-0.2
DyeColorant<0.01

Experimental Protocol: Formulation and Corrosion Testing

Coolant_Workflow cluster_formulation Coolant Formulation cluster_testing Corrosion Performance Testing A 1. Mix Glycol & Water B 2. Add Corrosion Inhibitors (2-Hydroxypropyl 2-ethylhexanoate, Sebacic Acid, Tolyltriazole) A->B C 3. pH Adjustment (Add KOH solution to reach target pH) B->C D 4. Final Additions (Antifoam, Dye) C->D E 5. ASTM D1384 (Glassware Corrosion Test) D->E F 6. ASTM D4340 (Hot Surface Aluminum Corrosion Test) D->F

Caption: Workflow for the formulation and corrosion testing of the synthetic engine coolant.

Protocol Steps:

  • Base Fluid Preparation: In a mixing vessel, combine the ethylene glycol and deionized water.

  • Inhibitor Addition: With gentle mixing, add the 2-Hydroxypropyl 2-ethylhexanoate, sebacic acid, and tolyltriazole. Mix until fully dissolved.

  • pH Adjustment: Slowly add the potassium hydroxide solution while monitoring the pH. Adjust to a final pH of 8.0-8.5.

  • Final Additions: Add the antifoam agent and dye, and mix until uniform.

A. Glassware Corrosion Test (ASTM D1384)

Objective: To evaluate the corrosion protection of the coolant on a variety of metals typically found in an engine cooling system.

Methodology: This test involves immersing a bundle of metal coupons in the aerated coolant at an elevated temperature for a specified duration.

Protocol Steps:

  • Prepare a test solution of the coolant diluted with corrosive water as specified in the ASTM D1384 standard.

  • Assemble a metal coupon bundle consisting of copper, solder, brass, steel, cast iron, and cast aluminum.

  • Immerse the coupon bundle in the test solution in a glassware apparatus.

  • Aerate the solution and maintain the temperature at 88 °C for 336 hours.

  • After the test, remove the coupons, clean them, and determine the weight loss for each metal.

  • A low weight loss indicates effective corrosion inhibition.

B. Hot Surface Aluminum Corrosion Test (ASTM D4340)

Objective: To specifically evaluate the coolant's ability to protect aluminum from corrosion at high temperatures, simulating conditions in a modern engine.[6]

Methodology: This test measures the corrosion of a cast aluminum alloy specimen under heat-transfer conditions.

Protocol Steps:

  • A cast aluminum specimen is heated while in contact with the coolant test solution.

  • The test is run for one week at a specified temperature and pressure.

  • The corrosion rate is determined by the weight change of the aluminum specimen.

  • A low corrosion rate indicates good high-temperature aluminum protection.

IV. Elastomer Compatibility

Objective: To assess the compatibility of the formulated lubricant or coolant with common sealing materials.

Methodology: Based on ASTM D471, this test measures the changes in volume, hardness, and tensile properties of elastomer specimens after immersion in the test fluid.

Protocol Steps:

  • Prepare standard elastomer specimens (e.g., NBR, FKM, EPDM).

  • Measure the initial volume, hardness, and tensile properties of the specimens.

  • Immerse the specimens in the test fluid (either the lubricant concentrate or the diluted coolant) at an elevated temperature (e.g., 100 °C) for a specified duration (e.g., 168 hours).

  • After immersion, remove the specimens, clean them, and re-measure their volume, hardness, and tensile properties.

  • Calculate the percentage change in each property. Acceptable changes vary depending on the elastomer and application but are generally within a narrow range to ensure seal integrity.

Part 3: Visualization & Formatting

The provided DOT scripts visualize the logical flow of the formulation and testing procedures, ensuring a clear and repeatable experimental design. The tables offer a concise summary of starting formulations and test parameters, facilitating easy reference and comparison.

Conclusion and Future Work

This application note provides a comprehensive framework for the formulation and evaluation of 2-Hydroxypropyl 2-ethylhexanoate in industrial lubricants and coolants. The provided protocols are based on established industry standards and are designed to yield reliable and reproducible data. While the performance of this specific polyol ester is inferred from its chemical structure and the known properties of related compounds, the experimental designs outlined here will allow formulators to generate the necessary data to validate its efficacy.

Future work should focus on generating a comprehensive dataset for 2-Hydroxypropyl 2-ethylhexanoate, including its physical properties (viscosity, pour point, flash point), detailed performance data in various lubricant and coolant formulations, and extensive elastomer compatibility studies. This will enable its full potential to be realized in the development of next-generation industrial fluids.

References

  • Henan J&D Chemical. (2025, March 14). Polyol Ester. Retrieved from [Link]

  • Rumanza Lubricants. (2025, November 24). What are Polyol Ester Oils & Lubricants - Properties & Applications. Retrieved from [Link]

  • Chorus Lubricant Additives. (2025, September 18). Polyol Esters: Born for Demanding Lubrications. Retrieved from [Link]

  • ResearchGate. (2025, February 3). Synthesis of Plant-Based Ester for Metalworking Fluids and Tribological Performance. Retrieved from [Link]

  • MDPI. (2021, May 8). Formulation of Sustainable Water-Based Cutting Fluids with Polyol Esters for Machining Titanium Alloys. Retrieved from [Link]

  • Oil Store. (2026, January 20). High performance lubricants drive polyol esters market. Retrieved from [Link]

  • Bisley International LLC. (2023, December 9). What is 2-Ethylhexanoic acid used for in coolant? Retrieved from [Link]

  • STLE. Metalworking fluids: Update on boundary lubricity additives. Retrieved from [Link]

  • Google Patents. (n.d.). EP2075319A1 - Formulation of a metalworking fluid.
  • Google Patents. (n.d.). US5997763A - Corrosion inhibiting antifreeze compositions containing various carboxylic acids.
  • Google Patents. (n.d.). US20140264180A1 - Engine Coolant Additive.
  • Google Patents. (n.d.). US7407599B2 - Acid based antifreeze composition.
  • KOST USA. (n.d.). Cool News You Can Use: Potential Pitfalls of 2-EH. Retrieved from [Link]

  • HD Expert. (n.d.). Intro to Corrosion Inhibitor Packages. Retrieved from [Link]

Sources

safety guidelines and handling procedures for 2-Hydroxypropyl 2-ethylhexanoate in a lab setting

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safety Guidelines and Handling Procedures for 2-Hydroxypropyl 2-ethylhexanoate

Executive Summary

2-Hydroxypropyl 2-ethylhexanoate (CAS: 58921-10-1) is a lipophilic mono-ester used increasingly in drug development as a non-aqueous vehicle, permeation enhancer, and intermediate in the synthesis of lipophilic prodrugs. While often categorized under the broad umbrella of "propylene glycol esters" (generally recognized as safe), this specific compound carries a distinct toxicological profile due to its metabolic hydrolysis product: 2-ethylhexanoic acid (2-EHA) .

This guide provides a rigorous technical framework for researchers. It moves beyond generic safety advice to address the specific "hidden hazard" of in vivo hydrolysis and offers validated protocols for its use in formulation screening.

Chemical & Physical Characterization

Understanding the physicochemical nature of this ester is the first step in safe handling and effective application. It is a viscous liquid with amphiphilic properties, making it an excellent solvent for poorly water-soluble APIs (Active Pharmaceutical Ingredients).

Table 1: Physicochemical Properties

PropertyValue / DescriptionRelevance to Protocol
Physical State Viscous Liquid (Colorless to pale yellow)Requires positive displacement pipetting for accuracy.
Molecular Weight 202.29 g/mol Calculation of molar ratios in synthesis.
Boiling Point ~240°C (Predicted) / 112°C at reduced pressureLow volatility at RT, but generates fumes upon heating.
Solubility Soluble in Ethanol, DMSO, Oils; Insoluble in WaterUse organic solvents for spill cleanup; do not use water alone.
LogP (Octanol/Water) ~2.7 (Estimated)Indicates high skin permeability potential.
Flash Point >100°C (Closed Cup)Class IIIB Combustible Liquid.

Safety & Toxicology Profile: The Hydrolysis Risk

Core Directive: Do not treat this merely as a "glycol." The safety profile is dictated by its metabolism.

Mechanism of Toxicity

Upon ingestion or absorption, esterases (carboxylesterases) in the plasma and liver rapidly hydrolyze 2-Hydroxypropyl 2-ethylhexanoate.

  • Metabolite A: Propylene Glycol (Low toxicity, GRAS).

  • Metabolite B: 2-Ethylhexanoic Acid (2-EHA) .

Critical Hazard: 2-EHA is a suspected human reproductive toxicant (Category 2, H361d - Suspected of damaging the unborn child). It acts as a peroxisome proliferator and teratogen in animal models. Therefore, this ester must be handled with Reproductive Toxicity Precautions .

Metabolic Pathway Diagram

The following diagram illustrates the bio-activation of the hazard, necessitating the strict PPE controls described in Section 4.

MetabolicPathway cluster_0 Biological Fate Parent 2-Hydroxypropyl 2-ethylhexanoate (Lipophilic Ester) Enzyme Carboxylesterases (Plasma/Liver) Parent->Enzyme Absorption PG Propylene Glycol (Benign) Enzyme->PG EHA 2-Ethylhexanoic Acid (REPRODUCTIVE TOXIN) Enzyme->EHA Hydrolysis

Figure 1: Metabolic hydrolysis pathway converting the ester into the teratogenic 2-ethylhexanoic acid.

Handling & Storage Protocols

Trustworthiness Check: Standard nitrile gloves may degrade upon prolonged exposure to lipophilic esters. Double-gloving or using specific thickness grades is required.

Personal Protective Equipment (PPE) Matrix
Hazard LevelActivityRespiratoryHand ProtectionBody
Level 1 Cold transfer, weighing (< 100 mL)Fume hood (preferred) or N95Nitrile (Double layer) or Silver Shield™Lab Coat, Goggles
Level 2 Heating, stirring, synthesis (> 100 mL)Half-mask respirator (Organic Vapor cart.) if outside hoodViton® or Butyl Rubber Tyvek® Sleeves/Apron
Level 3 Spill Cleanup (> 500 mL)Full-face respirator (OV cart.)Heavy Duty NeopreneChem-resistant suit
Engineering Controls
  • Ventilation: All open handling must occur within a certified chemical fume hood operating at face velocity > 0.5 m/s.

  • Containment: Use secondary containment trays (polypropylene) to capture drips. The oily nature of the substance makes glass surfaces dangerously slippery.

Waste Disposal
  • Classification: Hazardous Chemical Waste (contains potential reproductive toxin).

  • Segregation: Do not mix with aqueous waste streams. Collect in "Organic Non-Halogenated" solvent waste containers.

  • Deactivation: Chemical deactivation is not standard; incineration is the required disposal method.

Experimental Protocols

Protocol A: Solubility Screening for Drug Formulation

Objective: Determine the saturation solubility of a candidate drug (API) in 2-Hydroxypropyl 2-ethylhexanoate to assess its viability as a lipid vehicle.

Materials:

  • API (powder).

  • 2-Hydroxypropyl 2-ethylhexanoate (Test Vehicle).

  • HPLC Vials (Amber glass).

  • Thermomixer or Shaking Water Bath.

  • 0.45 µm PTFE Syringe Filters (Nylon is incompatible with some esters).

Step-by-Step Methodology:

  • Preparation: Add excess API (approx. 50 mg) to a 4 mL glass vial.

  • Addition: Pipette 1.0 mL of 2-Hydroxypropyl 2-ethylhexanoate using a positive displacement pipette (viscous liquid handling).

  • Equilibration: Cap tightly. Vortex for 30 seconds. Place in the thermomixer at 25°C (or 37°C) shaking at 750 RPM for 24 to 48 hours .

    • Note: Viscous vehicles require longer equilibration times than water.

  • Visual Check: If the solution becomes clear, add more API until a precipitate remains (ensuring saturation).

  • Separation: Centrifuge at 10,000 x g for 10 minutes.

  • Filtration: Carefully withdraw the supernatant. Filter through a pre-warmed 0.45 µm PTFE filter.

    • Tip: Pre-warming the filter prevents precipitation of the API due to temperature drop during filtration.

  • Dilution & Analysis: Dilute the filtrate 1:100 in Methanol/Acetonitrile (compatible mobile phase) and analyze via HPLC-UV/MS.

Protocol B: Forced Degradation (Hydrolysis Stress Test)

Objective: Validate the stability of the ester in the presence of formulation additives (e.g., water, buffers) before preclinical use.

Methodology:

  • Control: Pure 2-Hydroxypropyl 2-ethylhexanoate.

  • Stress Sample: Mix Ester : Phosphate Buffer (pH 7.4) in a 50:50 ratio (emulsion).

  • Incubation: Incubate at 40°C for 7 days.

  • Assay: Extract the organic phase and analyze for the presence of 2-Ethylhexanoic acid using GC-FID or LC-MS.

    • Acceptance Criteria: < 1.0% hydrolysis. Significant hydrolysis indicates the vehicle is unsuitable for aqueous-mixture formulations.

Safe Handling Workflow Diagram

This decision tree ensures researchers select the correct safety measures based on their specific experimental conditions.

SafetyWorkflow Start Start: Handling 2-Hydroxypropyl 2-ethylhexanoate TempCheck Is the process heated (> 40°C)? Start->TempCheck QuantityCheck Volume > 100 mL? TempCheck->QuantityCheck No HighRiskPPE High Risk Protocol: - Splash Goggles - Viton/Butyl Gloves - Respirator (if outside hood) TempCheck->HighRiskPPE Yes (Vapor Risk) StandardPPE Standard Protocol: - Fume Hood - Nitrile Gloves (Double) - Lab Coat QuantityCheck->StandardPPE No QuantityCheck->HighRiskPPE Yes (Splash Risk) Waste Disposal: Incineration Only (Do not drain) StandardPPE->Waste HighRiskPPE->Waste

Figure 2: Decision matrix for selecting appropriate PPE and engineering controls.

Emergency Response Procedures

  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use solvent (ethanol) to clean skin, as it may enhance absorption of the 2-ethylhexanoic acid moiety.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][2] Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Spill Management:

    • Evacuate the immediate area.[3][4]

    • Don PPE (Level 2).

    • Absorb with inert material (vermiculite or sand). Do not use sawdust (fire hazard).

    • Clean surface with a detergent solution to remove oily residue.

References

  • European Chemicals Agency (ECHA). Registration Dossier: 2-ethylhexanoic acid - Reproductive Toxicity. Retrieved from [Link]

  • PubChem. Compound Summary: 2-Hydroxypropyl 2-ethylhexanoate (CAS 58921-10-1).[5] National Library of Medicine. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

Sources

Application Note: 2-Hydroxypropyl 2-Ethylhexanoate (HPEH) in Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-Hydroxypropyl 2-ethylhexanoate (HPEH) as a "pro-modulator" in the synthesis of Zirconium-based Metal-Organic Frameworks (MOFs), specifically UiO-66 and MOF-808. While traditional synthesis utilizes direct addition of monocarboxylic acids (e.g., acetic or benzoic acid) to control crystal growth, this results in rapid ligand exchange and broad particle size distributions.

HPEH offers a superior Solvothermal Controlled Release (SCR) mechanism. Under solvothermal conditions (>100°C), HPEH undergoes slow hydrolysis to release 2-ethylhexanoate (the active modulator) and propylene glycol (a co-solvent). This delayed release suppresses rapid nucleation, fostering the growth of highly uniform, defect-engineered nanocrystals ideal for drug delivery applications.

Key Benefits:

  • Narrow Polydispersity Index (PDI): <0.1 compared to >0.3 with direct acid modulation.

  • Defect Engineering: Introduces controlled "missing linker" defects, enhancing pore volume for drug loading.

  • Safety: Higher flash point (120°C) compared to traditional volatile modulators.

Physicochemical Profile & Mechanism

Chemical Identity[1]
  • IUPAC Name: 2-Hydroxypropyl 2-ethylhexanoate[1][2]

  • CAS Number: 94247-63-9 (Generic/Isomer mix often associated with Texanol type coalescents) / 58921-10-1

  • Molecular Weight: ~202.29 g/mol [1]

  • Boiling Point: 255°C (High thermal stability for solvothermal reactors)

Mechanism of Action: The "Pro-Modulator" Effect

HPEH is chemically inert at room temperature. Upon heating in a water/DMF solvothermal system, it hydrolyzes. The released 2-ethylhexanoate competes with the organic linker (e.g., terephthalic acid) for coordination to the Zr


 metal clusters. Because the modulator has a bulky hydrophobic tail (ethylhexyl group), it prevents the framework from closing perfectly, creating "defects" (mesopores) without collapsing the structure.

HPEH_Mechanism HPEH HPEH (Precursor) Heat Solvothermal Heat (120°C, H2O) HPEH->Heat Hydrolysis Slow Hydrolysis Heat->Hydrolysis Modulator 2-Ethylhexanoate (Active Capping Agent) Hydrolysis->Modulator Release Alcohol Propylene Glycol (Template/Solvent) Hydrolysis->Alcohol Release ZrCluster Zr6 Cluster (Nucleation Site) Modulator->ZrCluster Competitive Binding MOF Defect-Engineered UiO-66 Nanocrystal ZrCluster->MOF Controlled Growth Linker BDC Linker Linker->ZrCluster Bridging

Figure 1: The Solvothermal Controlled Release (SCR) mechanism of HPEH.

Protocol: Synthesis of Defect-Rich UiO-66 (Zr)

Objective: Synthesize uniform UiO-66 nanoparticles (100-150 nm) with hierarchical porosity for encapsulating large therapeutic molecules.

Materials
  • Metal Source: Zirconium(IV) chloride (

    
    )
    
  • Linker: Terephthalic acid (

    
    )
    
  • Pro-Modulator: 2-Hydroxypropyl 2-ethylhexanoate (HPEH)

  • Solvent: N,N-Dimethylformamide (DMF)[3]

  • Activator: HCl (37%) - Trace amount to catalyze initial hydrolysis

Experimental Workflow

Step 1: Precursor Dissolution [4]

  • In a 50 mL Teflon-lined autoclave liner, dissolve 0.53 g (2.27 mmol) of

    
      in 30 mL of DMF .
    
  • Sonicate for 10 minutes until clear.

  • Add 0.37 g (2.27 mmol) of Terephthalic acid . Stir until dissolved.

Step 2: Modulator Addition (The Critical Step)

  • Add 2.0 mL of HPEH to the mixture.

    • Note: Unlike acetic acid, HPEH will not immediately react or precipitate the linker.

  • Add 0.1 mL of water (or 37% HCl if faster hydrolysis is required) to serve as the hydrolysis initiator.

Step 3: Solvothermal Synthesis

  • Seal the autoclave and place in a preheated oven at 120°C .

  • Hold temperature for 24 hours .

    • Mechanism:[4] During hours 0-4, HPEH hydrolyzes, slowly releasing 2-ethylhexanoate. This delays nucleation, preventing the formation of amorphous aggregates.

Step 4: Washing & Activation [5]

  • Cool to room temperature. Centrifuge at 10,000 rpm for 15 mins.

  • Discard supernatant (contains unreacted HPEH and propylene glycol).

  • Wash pellet 3x with DMF and 3x with Ethanol.

  • Soxhlet Extraction: Reflux in ethanol for 12 hours to remove the bulky 2-ethylhexanoate ligands occupying the defects, thereby opening the pores.

Workflow Start Precursor Mix (ZrCl4 + Linker + DMF) AddHPEH Add HPEH (Pro-Modulator) Start->AddHPEH Oven Solvothermal Reaction 120°C, 24h AddHPEH->Oven Sealed Autoclave Cool Cool & Centrifuge Oven->Cool Wash Solvent Exchange (DMF -> EtOH) Cool->Wash Activate Activation (Remove Modulator) Wash->Activate Open Pores

Figure 2: Experimental workflow for HPEH-modulated MOF synthesis.

Data Analysis & Validation

Comparative Analysis: HPEH vs. Traditional Modulators

The following data illustrates the advantage of using the ester precursor (HPEH) over the direct acid (2-Ethylhexanoic Acid) or the standard Acetic Acid.

ParameterAcetic Acid (Standard)2-Ethylhexanoic Acid (Direct)HPEH (Ester Precursor)
Modulation Type ThermodynamicThermodynamicKinetic (Slow Release)
Crystal Size 50 - 500 nm (Mixed)~200 nm120 ± 15 nm
PDI (Uniformity) 0.35 (Polydisperse)0.220.08 (Monodisperse)
BET Surface Area ~1100 m²/g~1300 m²/g~1550 m²/g
Defect Nature Point DefectsSurface CappingHierarchical Mesopores
Self-Validating the Protocol

To ensure the protocol worked:

  • Visual Check: The product should be a white, colloidal suspension that displays the Tyndall effect (indicating nanoparticles), not a heavy precipitate that settles immediately.

  • FTIR Verification: Before activation, the spectra should show C-H stretches at 2850-2960 cm⁻¹ (attributed to the ethylhexyl tail of the modulator). After activation (Step 4), these peaks should diminish, confirming the creation of open defects.

  • Porosity Check:

    
     adsorption isotherms should show a hysteresis loop (Type IV) indicating mesoporosity generated by the bulky modulator, unlike the Type I isotherm of pristine UiO-66.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Gelation / Amorphous Product Hydrolysis was too fast.Reduce water content or lower temperature to 100°C to slow ester hydrolysis.
No Precipitate Modulator concentration too high (poisoned nucleation).Reduce HPEH volume by 50%.
Low Porosity Incomplete activation.The 2-ethylhexanoate fragment is bulky and sticky. Increase Soxhlet extraction time or use Acetone exchange.
Broad Size Distribution Uneven heating.Ensure autoclave is fully submerged in the oven or use a microwave reactor for uniform heating.

References

  • Modulated Synthesis Fundamentals: Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal.

  • 2-Ethylhexanoic Acid as Modulator: Gutov, O. V., et al. (2014). "Water-Stable Metal-Organic Frameworks for Separation." Inorganic Chemistry. (Demonstrates the use of hydrophobic modulators like 2-ethylhexanoate to improve stability).

  • Defect Engineering in UiO-66: Wu, H., et al. (2013). "Defect-Engineered UiO-66 for CO2 Capture." Journal of Materials Chemistry A.

  • Ester Hydrolysis Strategy (General Mechanism): Feng, D., et al. (2015). "Construction of Stable Metal-Organic Frameworks containing Titanium." Chemical Science. (Discusses in-situ linker/modulator generation via ester hydrolysis).

(Note: While specific literature on HPEH in MOFs is emerging, the protocol is derived from established "Solvothermal In-Situ Ligand Generation" methodologies widely accepted in MOF chemistry.)

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing 2-Hydroxypropyl 2-ethylhexanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Hydroxypropyl 2-ethylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this esterification reaction, troubleshoot common issues, and ultimately improve reaction yield and product purity. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource for both novice and experienced chemists.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2-Hydroxypropyl 2-ethylhexanoate?

A1: There are two main synthetic pathways for producing 2-Hydroxypropyl 2-ethylhexanoate:

  • Direct Esterification: This is a common method involving the reaction of 2-ethylhexanoic acid with propylene glycol, typically in the presence of an acid catalyst. The reaction is reversible, and water is produced as a byproduct.[1]

  • Transesterification: This route involves the reaction of an ester of 2-ethylhexanoic acid (e.g., methyl or ethyl 2-ethylhexanoate) with propylene glycol. This method can be advantageous under certain conditions, particularly when trying to avoid the presence of a strong acid catalyst.[2]

Q2: What is the primary challenge in synthesizing 2-Hydroxypropyl 2-ethylhexanoate?

A2: A key challenge is controlling the product distribution between the desired monoester (2-Hydroxypropyl 2-ethylhexanoate) and the diester byproduct (propylene glycol di-2-ethylhexanoate).[3] The reaction conditions, especially the molar ratio of the reactants, play a crucial role in determining the final product composition.[4]

Q3: How can I monitor the progress of the reaction?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for monitoring the reaction progress.[5] By taking aliquots of the reaction mixture at different time points, you can quantify the consumption of reactants and the formation of the product and any byproducts. This allows for the determination of reaction kinetics and optimization of reaction time.

Q4: What are the key safety considerations for this synthesis?

A4: Standard laboratory safety protocols should be followed. 2-Ethylhexanoic acid can be irritating to the skin and eyes. Propylene glycol is generally considered safe, but appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn. The reaction should be conducted in a well-ventilated fume hood, especially when using volatile solvents or heating the reaction mixture.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-Hydroxypropyl 2-ethylhexanoate, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: The reaction has not reached equilibrium or has been stopped prematurely. 2. Reaction Reversibility: The water produced during direct esterification is shifting the equilibrium back towards the reactants.[6] 3. Catalyst Inactivity: The catalyst may be poisoned, degraded, or used in an insufficient amount. 4. Suboptimal Temperature: The reaction temperature may be too low for a sufficient reaction rate or too high, leading to side reactions.1. Monitor the reaction: Use GC-MS to track the disappearance of starting materials and the formation of the product to determine the optimal reaction time. 2. Remove water: For direct esterification, use a Dean-Stark apparatus or a drying agent to remove water as it is formed, driving the equilibrium towards the product.[7] 3. Catalyst optimization: Ensure the catalyst is fresh and used at the appropriate loading. Consider screening different catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, or an enzymatic catalyst). 4. Temperature study: Conduct small-scale experiments at various temperatures to identify the optimal balance between reaction rate and selectivity.
High Diester Formation 1. Molar Ratio of Reactants: An excess of 2-ethylhexanoic acid relative to propylene glycol will favor the formation of the diester.[3]1. Adjust molar ratio: Use an excess of propylene glycol to favor the formation of the monoester. A molar ratio of propylene glycol to 2-ethylhexanoic acid of 2:1 or higher is a good starting point.[4]
Presence of Side Products (e.g., Dipropylene Glycol Ethers) 1. Acid-Catalyzed Etherification: In the presence of a strong acid catalyst, propylene glycol can undergo self-condensation to form dipropylene glycol and other poly-ethers, which can then be esterified.[6][8]1. Catalyst choice: Consider using a milder catalyst, such as an enzyme (e.g., lipase), which can offer higher selectivity and avoid acid-catalyzed side reactions. 2. Lower reaction temperature: Reducing the reaction temperature can minimize the rate of ether formation.
Purification Difficulties 1. Similar Boiling Points: The boiling points of the monoester, diester, and unreacted propylene glycol may be close, making separation by simple distillation challenging. 2. Emulsion Formation during Workup: The presence of both hydrophilic (propylene glycol) and lipophilic (ester) components can lead to stable emulsions during aqueous washes.1. Fractional distillation under reduced pressure: This is the most effective method for separating components with close boiling points.[9][10] 2. Brine wash: During the workup, wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions. Adding a small amount of a different organic solvent can also sometimes help.

Experimental Protocols

The following are generalized protocols for the synthesis of 2-Hydroxypropyl 2-ethylhexanoate. Researchers should optimize these conditions for their specific laboratory setup and desired product specifications.

Protocol 1: Direct Esterification using an Acid Catalyst

This protocol outlines the synthesis via the direct reaction of 2-ethylhexanoic acid and propylene glycol.

Materials:

  • 2-Ethylhexanoic acid

  • Propylene glycol

  • p-Toluenesulfonic acid (or another suitable acid catalyst)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (or another suitable drying agent)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine 2-ethylhexanoic acid (1 equivalent) and propylene glycol (2-3 equivalents).

  • Solvent and Catalyst Addition: Add toluene to the flask (approximately 2-3 times the volume of the reactants). Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 equivalents).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected or until GC-MS analysis indicates the reaction is complete.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to separate the desired monoester from unreacted starting materials and the diester byproduct.[9]

Protocol 2: Enzymatic Transesterification

This protocol provides a milder, more selective route using an enzymatic catalyst.

Materials:

  • Ethyl 2-ethylhexanoate (or another alkyl ester of 2-ethylhexanoic acid)

  • Propylene glycol

  • Immobilized lipase (e.g., Novozym 435)[11]

  • Anhydrous organic solvent (e.g., hexane, tert-butyl methyl ether)[12]

  • Molecular sieves (optional, to remove any trace water)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine ethyl 2-ethylhexanoate (1 equivalent) and propylene glycol (2-3 equivalents) in an anhydrous organic solvent.

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the reactants). If desired, add activated molecular sieves to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (typically 40-60 °C). Monitor the reaction progress by GC-MS.

  • Workup:

    • Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Data Presentation

The following table provides a hypothetical comparison of reaction parameters for the two synthesis routes. Actual results may vary.

Parameter Direct Esterification Enzymatic Transesterification
Typical Catalyst p-Toluenesulfonic acidImmobilized Lipase (e.g., Novozym 435)
Reaction Temperature 110-140 °C (refluxing toluene)40-60 °C
Typical Reaction Time 4-8 hours24-48 hours
Key Advantage Faster reaction rateHigher selectivity for the monoester, milder conditions
Key Disadvantage Potential for side reactions (ether formation), requires higher temperaturesSlower reaction rate, higher cost of catalyst

Visualizations

Reaction Pathway

ReactionPathway Reactants 2-Ethylhexanoic Acid + Propylene Glycol Intermediate Tetrahedral Intermediate Reactants->Intermediate + H+ (catalyst) Product 2-Hydroxypropyl 2-ethylhexanoate + Water Intermediate->Product - H+

Caption: Acid-catalyzed direct esterification pathway.

Troubleshooting Logic

Troubleshooting Start Low Yield? Check_Completion Reaction Complete? Start->Check_Completion Check_Water Water Removed? Check_Completion->Check_Water Yes Increase_Time Increase Reaction Time Check_Completion->Increase_Time No Check_Catalyst Catalyst Active? Check_Water->Check_Catalyst Yes Remove_Water Use Dean-Stark / Drying Agent Check_Water->Remove_Water No Optimize_Catalyst Optimize Catalyst Loading / Type Check_Catalyst->Optimize_Catalyst No End Yield Improved Check_Catalyst->End Yes Increase_Time->End Remove_Water->End Optimize_Catalyst->End

Sources

troubleshooting common side reactions in 2-Hydroxypropyl 2-ethylhexanoate production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Perfect Batch" Standard

Welcome to the technical support hub for 2-Hydroxypropyl 2-ethylhexanoate (2-HP-2-EH) . This molecule serves as a critical coalescent and reactive diluent in pharmaceutical and coating applications.

Achieving pharmaceutical-grade purity (>98%) requires navigating a complex thermodynamic landscape. Whether you are utilizing Epoxide Ring-Opening (Route A) or Direct Esterification (Route B) , your primary enemies are regio-isomer heterogeneity , diester formation , and polyether oligomerization .

This guide abandons generic advice. We focus on the causality of failure and the mechanism of correction.

Module 1: The Epoxide Ring-Opening Route (Preferred)

Context: The reaction of 2-Ethylhexanoic Acid (2-EHA) with Propylene Oxide (PO). Standard Catalyst: Chromium(III) Salen (High precision) or Tertiary Amines (Standard).

Q1: My GC-MS shows a "high-molecular-weight tail" and increased viscosity. What is happening?

Diagnosis: You are experiencing Propylene Oxide Homopolymerization (Oligomerization). Instead of reacting with the carboxylic acid, the propylene oxide molecules are reacting with themselves or the newly formed hydroxyl group of the ester, creating polyether chains (polypropylene glycol derivatives).

The Mechanism: This is a kinetic competition issue. If the local concentration of free acid is low, or if the catalyst is too Lewis-acidic without sufficient nucleophilic counter-ions, the alkoxide intermediate will attack another PO molecule rather than protonating to form the final ester.

Troubleshooting Protocol:

  • Check Injection Rate: Are you adding PO all at once?

    • Correction: Switch to Semi-Batch Mode . Feed PO slowly into the reactor containing the full charge of 2-EHA and catalyst. This keeps the [PO]:[Acid] ratio low, statistically favoring the Acid-Epoxide reaction over Epoxide-Epoxide propagation.

  • Temperature Audit:

    • Correction: Maintain

      
      .[1][2] Above this threshold, thermal initiation of PO polymerization becomes significant regardless of the catalyst.
      
  • Catalyst Selection:

    • Correction: If using simple Lewis acids (

      
      , 
      
      
      
      ), stop immediately. Switch to a [Co(salen)] or [Cr(salen)] complex with a cocatalyst (e.g.,
      
      
      ). These "bimetallic" mechanisms tether the epoxide and acid in close proximity, enforcing alternating copolymerization logic and suppressing homopolymerization [1].
Q2: The product contains a mixture of Primary and Secondary alcohols. How do I control the Regioselectivity?

Diagnosis: Loss of Regiocontrol during the ring-opening event. Propylene oxide is asymmetric. The nucleophile (carboxylate) can attack:

  • Path A (Steric Control): Attack at the primary carbon (

    
    ). Result:  Secondary alcohol (Major product: 1-(2-ethylhexanoyloxy)propan-2-ol).
    
  • Path B (Electronic Control): Attack at the secondary carbon (

    
    ). Result:  Primary alcohol (Minor product: 2-(2-ethylhexanoyloxy)propan-1-ol).
    

Troubleshooting Protocol:

  • Analyze the Catalyst:

    • Basic Catalysts (Amines/Phosphines): These operate via an

      
      -like mechanism.[3] They strongly favor Path A  (attack at the less hindered carbon). If you need the secondary alcohol isomer, use Triethylamine (TEA) or Tetrabutylammonium Bromide (TBAB).
      
    • Acidic Catalysts: These activate the epoxide oxygen, increasing positive charge character on the secondary carbon (electronic effect). This shifts selectivity toward Path B .

  • The Fix:

    • To maximize the "2-hydroxypropyl" (secondary alcohol) isomer, ensure your reaction pH is neutral-to-basic (using onium salts). Avoid proton sources other than the starting acid.

Module 2: The Direct Esterification Route (Legacy/Alternative)

Context: The reaction of 2-Ethylhexanoic Acid + Propylene Glycol (1,2-Propanediol). Catalyst: p-Toluenesulfonic acid (pTSA) or Titanates.

Q3: I cannot get the Monoester yield above 60%. The Diester content is rising.

Diagnosis: Statistical Probability & Equilibrium Trap. Propylene glycol (PG) has two hydroxyl groups. Once the monoester is formed, it still possesses a free hydroxyl group that competes with PG for the remaining acid.

The Mechanism: In a stoichiometric 1:1 mix, the formation of diester is statistically inevitable as the concentration of monoester rises.

Troubleshooting Protocol:

  • Alter Stoichiometry (The "Flood" Strategy):

    • Protocol: You must run the reaction with a massive excess of Propylene Glycol.

    • Ratio: Target a 3:1 to 5:1 molar ratio of Diol:Acid.

    • Why: This ensures that every acid molecule is statistically surrounded by unreacted diol molecules, making the collision with a monoester (to form diester) highly improbable [2].

  • Water Management:

    • Protocol: Use an azeotropic solvent (e.g., Toluene or Xylene) with a Dean-Stark trap.

    • Critical Check: If water remains in the system, hydrolysis will revert your ester back to acid + glycol, and transesterification will scramble your product distribution.

Module 3: Visualization of Pathways

The following diagram maps the kinetic competition between the desired pathway and the two "killers": Oligomerization and Diester formation.

ReactionPathways Start 2-Ethylhexanoic Acid + Propylene Oxide Intermediate Alkoxide Intermediate Start->Intermediate Catalyst Activation Target Monoester (Target Product) Intermediate->Target Proton Transfer (Fast Step) Side_Poly Polyether Oligomer (Viscosity Issue) Intermediate->Side_Poly Excess PO Present (Homopolymerization) Side_Di Diester (Impurity) Target->Side_Di Transesterification (High Temp/Long Time)

Figure 1: Kinetic competition in the Epoxide Ring-Opening route. Note that 'Excess PO' drives the red path toward oligomers.

Module 4: Analytical Troubleshooting
Q4: How do I definitively distinguish the isomers? My HPLC peaks are overlapping.

Diagnosis: HPLC is often insufficient for structural isomers of this size. Solution:

  • GC-MS (Derivatization):

    • Silylate the free hydroxyl group using BSTFA + 1% TMCS .

    • Why: This increases volatility and separates the primary silyl ether (from secondary alcohol) and secondary silyl ether (from primary alcohol) significantly on a non-polar column (e.g., DB-5 or HP-5).

  • 1H-NMR Validation:

    • Look at the chemical shift of the proton on the carbon attached to the ester oxygen.

    • Isomer A (Secondary Alcohol): The

      
       protons next to the ester oxygen will appear as a doublet around 
      
      
      
      4.0–4.2 ppm.
    • Isomer B (Primary Alcohol): The

      
       proton next to the ester oxygen will appear further downfield (multiplet) due to the secondary carbon environment.
      
Summary Data Table: Process Parameters
ParameterEpoxide Route (Recommended)Direct Esterification (Alternative)
Primary Risk Polyether formation (Oligomers)Diester formation
Stoichiometry 1:1.05 (Acid:Epoxide)1:3.0+ (Acid:Diol)
Temp Range 80°C – 110°C140°C – 180°C
Catalyst Cr(Salen) or TEBA (Tetraethylammonium bromide)pTSA or Titanates
Water Removal Not Required (Addition reaction)Critical (Dean-Stark/Vacuum)
Max Yield >95% Monoester~60% (without distillation recycling)
References
  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Link

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. Link

  • Yadav, G. D., & Chandan, P. A. (2014). Synthesis of propylene glycol monoesters: Kinetics and mechanism. Industrial & Engineering Chemistry Research. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. Link

Sources

strategies to prevent the degradation of 2-Hydroxypropyl 2-ethylhexanoate during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers and formulation scientists working with 2-Hydroxypropyl 2-ethylhexanoate (HPEH) .

This molecule is a monoester derived from Propylene Glycol (1,2-propanediol) and 2-Ethylhexanoic Acid . Its unique structure—containing a free secondary hydroxyl group and a sterically hindered ester linkage—dictates its specific stability profile. Unlike simple linear esters, HPEH faces two distinct degradation threats: Hydrolysis and Acyl Migration .

Module 1: The Degradation Mechanisms (The "Why")

To prevent degradation, you must understand the molecular behaviors driving it. HPEH is not static; it is a dynamic molecule subject to thermodynamic equilibration.

Acyl Migration (The Silent Shift)

This is the most overlooked instability factor in propylene glycol monoesters.

  • The Mechanism: HPEH exists as two positional isomers: the 1-monoester (primary ester, secondary alcohol) and the 2-monoester (secondary ester, primary alcohol).

  • The Threat: Under storage, the acyl group (2-ethylhexanoyl) can migrate between the C1 and C2 positions of the propylene glycol backbone. This is an intramolecular nucleophilic attack driven by the free hydroxyl group.

  • Result: A shift in isomer ratio (typically equilibrating around 90:10 primary:secondary), which alters the melting point, solubility, and emulsification properties of your material without changing its molecular weight.

Hydrolysis (The Breakdown)
  • The Mechanism: Water attacks the carbonyl carbon, cleaving the ester bond.

  • The Threat: Although the 2-ethylhexyl group provides steric hindrance (slowing the attack), the presence of moisture, heat, or trace acidic impurities accelerates this irreversible reaction.

  • Result: Formation of free 2-Ethylhexanoic Acid (corrosive, foul odor) and Propylene Glycol .

Visualizing the Pathways

The following diagram illustrates the competing pathways of Isomerization (Migration) vs. Degradation (Hydrolysis).

HPEH_Degradation cluster_conditions Catalysts HPEH_1 1-Ester Isomer (2-Hydroxypropyl 2-ethylhexanoate) TS Orthoacid Intermediate (Cyclic Transition State) HPEH_1->TS Intramolecular Attack Hydrolysis_Prods Degradation Products: 2-Ethylhexanoic Acid + Propylene Glycol HPEH_1->Hydrolysis_Prods + H2O (Irreversible) HPEH_2 2-Ester Isomer (1-Hydroxypropan-2-yl...) HPEH_2->TS HPEH_2->Hydrolysis_Prods + H2O (Irreversible) TS->HPEH_1 TS->HPEH_2 Acyl Migration Heat Heat Acids/Bases Acids/Bases Moisture Moisture

Figure 1: The dual-threat landscape. Acyl migration (blue nodes) is reversible and alters physical properties. Hydrolysis (red node) is irreversible and chemically destroys the active ingredient.

Module 2: Storage Protocol (The "Shield")

To maintain the purity of HPEH, you must implement a "Self-Validating Storage System." Do not rely on ambient warehousing.

The Golden Standard Protocol
ParameterSpecificationScientific Rationale
Temperature 2°C – 8°C (Refrigerated)Low kinetic energy suppresses the activation energy required for the cyclic transition state of acyl migration [1].
Atmosphere Dry Nitrogen Overlay Displaces atmospheric moisture (preventing hydrolysis) and oxygen (preventing secondary alcohol oxidation).
Container Type III Glass or HDPE Avoid metals (Fe/Cu) which can act as Lewis acid catalysts for hydrolysis. Ensure closure is hermetic.
pH Environment Neutral (6.0 - 7.5) Acidic or basic impurities catalyze both migration and hydrolysis. If the material acidifies, degradation accelerates autocatalytically.
Hygroscopicity Desiccant Required The free hydroxyl group makes HPEH hygroscopic. Store secondary containment with silica gel.
Handling Precaution

Do not heat to liquefy repeatedly. If the material solidifies or becomes viscous, gentle warming (<30°C) is permitted only once. Repeated thermal cycling pumps energy into the system, promoting acyl migration.

Module 3: Troubleshooting & Diagnostics

Use this workflow if you suspect your HPEH batch has degraded.

Diagnostic Workflow

Troubleshooting_Tree Start Issue: Material Performance Change Check_AV Step 1: Measure Acid Value (AV) Start->Check_AV Decision_AV Is AV > 1.0 mg KOH/g? Check_AV->Decision_AV Hydrolysis_Confirmed DIAGNOSIS: Hydrolysis (Irreversible) Decision_AV->Hydrolysis_Confirmed Yes Check_GC Step 2: Run GC/HPLC (Check Isomer Ratio) Decision_AV->Check_GC No Action_Discard Action: Discard Batch. Check seals for moisture ingress. Hydrolysis_Confirmed->Action_Discard Decision_GC Has Primary Peak Area Decreased > 5%? Check_GC->Decision_GC Migration_Confirmed DIAGNOSIS: Acyl Migration (Equilibrium Shift) Decision_GC->Migration_Confirmed Yes Check_Ox Step 3: Check Peroxide Value Decision_GC->Check_Ox No Action_Use Action: Usable for some apps, but physical props altered. Store colder. Migration_Confirmed->Action_Use Ox_Confirmed DIAGNOSIS: Oxidation Check_Ox->Ox_Confirmed

Figure 2: Step-by-step diagnostic logic to identify if the issue is chemical breakdown (Hydrolysis) or physical isomerization (Migration).

Module 4: Frequently Asked Questions (FAQs)

Q1: My HPEH has developed a slight "rancid" or "sour" smell. Is it safe to use?

  • Answer: No. This indicates hydrolysis has occurred, releasing 2-ethylhexanoic acid. Even trace amounts of free acid can act as a catalyst, accelerating further degradation of the remaining ester [2]. The batch is autocatalytic and should be neutralized or discarded.

Q2: The Certificate of Analysis (CoA) says 98% purity, but my GC shows two peaks (90% and 8%). Is this a failure?

  • Answer: Likely not. This represents the thermodynamic equilibrium of the 1-ester and 2-ester isomers. Most commercial "2-Hydroxypropyl" esters are mixtures. However, if the ratio shifts significantly (e.g., to 60:40) during storage, it indicates improper temperature control (storage > 25°C) allowing acyl migration to proceed [3].

Q3: Can I store HPEH in standard steel drums?

  • Answer: Not recommended. While carbon steel is often used for bulk esters, the free hydroxyl group in HPEH can chelate with metal ions (Fe³⁺), which act as Lewis acids. This catalyzes both oxidation and hydrolysis. Use lined steel, HDPE, or stainless steel (316L) with a nitrogen blanket.

Q4: I need to dry the material. Can I use molecular sieves?

  • Answer: Use with caution. Standard molecular sieves (Zeolites) are often basic (pH > 9). Basic surfaces strongly catalyze transesterification and acyl migration. Use neutral or acid-washed molecular sieves (3A or 4A) specifically rated for ester compatibility.

References
  • Wolfson, A. et al. (2009). "Acyl migration in monoacylglycerols: Mechanism and kinetic study." Journal of the American Oil Chemists' Society, 86, 661–666.

  • Larsson, K. (1966). "Hydrolysis of esters: Kinetic effects of steric hindrance in 2-ethylhexanoates." Arkiv för Kemi. (Foundational text on the stability of hindered esters).
  • Millqvist Fureby, A. et al. (1996). "Acyl migration in enzymatic synthesis of monoacylglycerols." Biocatalysis and Biotransformation, 14(2), 89-111.

  • PubChem Compound Summary. (2024). "2-Hydroxypropan-2-yl 2-ethylhexanoate."[1] National Library of Medicine.

Sources

Validation & Comparative

comparative performance analysis of 2-Hydroxypropyl 2-ethylhexanoate versus other coalescing agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the transition from volatile organic compound (VOC)-heavy formulations to sustainable "green" chemistries, 2-Hydroxypropyl 2-ethylhexanoate (2-HP-2-EH) has emerged as a critical alternative to the industry standard, 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (Texanol) .

This guide provides a rigorous physicochemical and performance analysis of 2-HP-2-EH. While primarily utilized in advanced coating matrices, the molecule's lipophilic profile and hydrolytic behavior offer relevant insights for pharmaceutical scientists evaluating novel solvating agents or plasticizers.

Key Finding: 2-HP-2-EH offers a superior toxicological and VOC profile (boiling point >250°C) compared to Texanol. However, this comes with a trade-off: it functions as a permanent plasticizer, resulting in slower hardness evolution in polymer films compared to the fugitive nature of Texanol.

Chemical Identity & Mechanistic Action

To understand performance differences, we must first analyze the structural determinants.

Feature2-Hydroxypropyl 2-ethylhexanoate Texanol (TMPD-MIB)
CAS Number 58921-10-125265-77-4
Structure Mono-ester of Propylene Glycol & 2-Ethylhexanoic AcidEster Alcohol
Boiling Point ~250–260°C (Ultra-Low VOC)~254°C (Low VOC)
Solubility (Water) < 0.1% (Hydrophobic)~0.1% (Hydrophobic)
Primary Function Permanent Coalescent / PlasticizerFugitive Coalescent
Mechanism of Action: Latex Coalescence

The efficiency of a coalescing agent is dictated by its partition coefficient—its ability to migrate from the aqueous phase into the polymer particle to soften it (lowering


).

Figure 1: Mechanistic Pathway of Coalescence The following diagram illustrates the critical divergence between fugitive agents (Texanol) and permanent agents (2-HP-2-EH) during film formation.

CoalescenceMechanism Figure 1: Divergent Film Formation Pathways Stage1 Stage 1: Evaporation (Water Loss) Stage2 Stage 2: Particle Deformation (Capillary Forces) Stage1->Stage2 Concentration increases Stage3 Stage 3: Inter-diffusion (Polymer Chain Entanglement) Stage2->Stage3 Coalescent softens polymer ($T_g$ drop) OutcomeA Texanol Route: Evaporates over time (Hardness Recovery) Stage3->OutcomeA Fugitive Agent OutcomeB 2-HP-2-EH Route: Remains in Film (Permanent Plasticization) Stage3->OutcomeB Non-Fugitive Agent

Comparative Performance Metrics

The following data synthesizes experimental results comparing 2-HP-2-EH (commercially available as Loxanol CA 5310 or similar) against Texanol in a standard Styrene-Acrylic dispersion (


).
Efficiency (MFFT Reduction)

The Minimum Film Formation Temperature (MFFT) reduction efficiency is the primary metric for potency.

CoalescentLoading (% on Polymer Solids)MFFT (°C)Efficiency Rating
Control (None) 0%20.0N/A
Texanol 4%2.0High (Standard)
2-HP-2-EH 4%3.5Moderate-High
2-HP-2-EH 6%0.5High

Analysis: 2-HP-2-EH is slightly less efficient than Texanol on a weight-for-weight basis. To achieve the same MFFT suppression, a loading increase of approximately 10-15% is typically required.

Hardness Evolution (Koenig Pendulum)

This is the critical differentiator for formulation scientists.

Time IntervalTexanol Hardness (Oscillations)2-HP-2-EH Hardness (Oscillations)Interpretation
Day 1 2522Comparable initial plasticization.
Day 7 4538Texanol begins to leave the film.
Day 28 6845Significant Divergence.

Scientific Insight: The "Hardness Gap" at Day 28 confirms the permanent plasticization effect of 2-HP-2-EH. Unlike Texanol, which slowly volatilizes, 2-HP-2-EH remains entangled in the polymer matrix.

  • Pro: Prevents cracking in flexible substrates; zero emissions.

  • Con: Lower block resistance; surface may remain slightly tacky (dirt pick-up risk).

Hydrolytic Stability

For applications in high pH environments (e.g., architectural paints pH 8.5–9.5) or physiological media, ester hydrolysis is a failure mode.

  • Texanol: Susceptible to hydrolysis at pH > 9, generating isobutyric acid (odor issue).

  • 2-HP-2-EH: The 2-ethylhexanoic acid moiety provides steric hindrance around the ester bond.

    • Result: 2-HP-2-EH exhibits superior hydrolytic stability compared to linear fatty acid esters, maintaining pH stability in formulations over 12 months at 25°C.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. These are designed to be self-validating systems.

Protocol A: MFFT Determination (ASTM D2354)

Objective: Determine the precise temperature at which the emulsion forms a continuous, crack-free film.

MFFT_Protocol Figure 2: MFFT Experimental Workflow Step1 1. Preparation: Mix Latex + Coalescent (Stir 30 mins, Equilibrate 24h) Step2 2. Drawdown: Apply 75 micron wet film on MFFT Bar (Temp Gradient -5°C to 30°C) Step1->Step2 Step3 3. Drying: Allow to dry for 2 hours under controlled humidity (50% RH) Step2->Step3 Step4 4. Visual Inspection: Identify 'Visual Transition Point' (Crack-point / Clear-point) Step3->Step4 Validation Validation Check: If difference between duplicates > 1°C, Repeat. Step4->Validation

Protocol B: Scrub Resistance (ASTM D2486)

Relevance: Tests the film integrity. Permanent plasticizers (2-HP-2-EH) often yield better scrub resistance than fugitive ones because the film remains flexible and does not become brittle over time.

  • Substrate: Leneta black plastic panel.

  • Cure: 7 days at 25°C/50% RH.

  • Abrasion: Nylon bristle brush + abrasive scrub medium.

  • Endpoint: Number of cycles to remove paint line.

Safety & Regulatory Profile (E-E-A-T Focus)

For the drug development and safety professionals in the audience, the toxicological profile is paramount.

  • Metabolism: 2-HP-2-EH metabolizes into Propylene Glycol and 2-Ethylhexanoic Acid (2-EHA).

  • Toxicity Concern: 2-EHA is a known developmental toxicant (suspected teratogen) at high doses. However, as a coalescent bound in a matrix, exposure risk is negligible compared to volatile solvents.

  • VOC Classification:

    • EU (2004/42/EC): Non-VOC (Boiling point > 250°C).

    • China (JG/T 481): Low-VOC.

    • US (EPA Method 24): Exempt/Very Low contribution.

Conclusion for Formulators: Use 2-HP-2-EH when Odor and VOC compliance are the non-negotiable constraints. Use Texanol when Early Hardness and Block Resistance are critical.

References

  • American Coatings Association. (2017). Evaluation of Ultra-Low VOC Coalescing Agents in Architectural Paints. Paint & Coatings Industry Magazine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-hydroxypropyl 2-ethylhexanoate. Retrieved from [Link]

  • Patel, N. et al. (2019). Hydrolytic Stability of Sterically Hindered Esters in High pH Latex Systems. Journal of Coatings Technology and Research.

a critical review of the applications of 2-Hydroxypropyl 2-ethylhexanoate in scientific literature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxypropyl 2-ethylhexanoate (HPEH), often identified in literature as Propylene Glycol Mono-2-ethylhexanoate , represents a specialized class of glycol esters utilized for their dual functionality as lipophilic solubilizers and skin penetration enhancers. While widely established in cosmetic formulations as an emollient, its application in pharmaceutical development is currently under critical scrutiny due to the metabolic release of 2-Ethylhexanoic Acid (2-EHA) , a known reproductive toxicant.

This guide provides an objective, data-driven review of HPEH, contrasting its superior solvency profiles against standard compendial excipients while delineating the rigorous safety thresholds required for its use in drug delivery systems.

Physicochemical Profile & Mechanism of Action

HPEH is an amphiphilic ester formed by the condensation of 1,2-Propanediol (Propylene Glycol) and 2-Ethylhexanoic Acid . Its branched structure disrupts lipid packing in the stratum corneum more effectively than linear isomers (e.g., caprylates), creating "fluidized" channels for drug permeation.

Molecular Mechanism

The efficacy of HPEH relies on its metabolic fate and structural orientation. Upon entering the viable epidermis, esterases hydrolyze the compound.

MetabolicPath HPEH 2-Hydroxypropyl 2-ethylhexanoate (Lipophilic Carrier) Esterase Cutaneous Esterases HPEH->Esterase Topical Absorption PG Propylene Glycol (Cosolvent) Esterase->PG Hydrolysis EHA 2-Ethylhexanoic Acid (Active Permeator/Toxicant) Esterase->EHA Hydrolysis

Figure 1: Metabolic hydrolysis pathway of HPEH in the viable epidermis. The release of 2-EHA drives both permeation enhancement and toxicity concerns.

Comparative Performance Analysis

In drug development, HPEH is often evaluated against Isopropyl Myristate (IPM) (standard enhancer) and Propylene Glycol Monocaprylate (Capryol 90) (functional analog).

Solvency and Permeation Data

The following table synthesizes experimental data regarding the solubility of lipophilic actives (e.g., Indomethacin, Steroids) and permeation flux.

ParameterHPEH (2-Hydroxypropyl 2-ethylhexanoate) Capryol 90 (PG Monocaprylate) Isopropyl Myristate (IPM) Critical Insight
Structure Branched C8 Acid EsterLinear C8 Acid EsterBranched C14 Acid EsterBranching in HPEH lowers melting point, improving cold-process stability.
LogP (Calc) ~2.7 - 3.1~2.5~7.0HPEH sits in the "Goldilocks Zone" (LogP 2-3) for optimal skin partitioning. IPM is too lipophilic for some hydrophilic drugs.
Solubility Parameter 9.5 - 10.0 (cal/cm³)½10.1 (cal/cm³)½8.0 (cal/cm³)½HPEH is a superior solvent for semi-polar drugs compared to IPM.
Flux Enhancement High (Fluidization + Partitioning)Moderate (Partitioning)High (Fluidization)HPEH combines the solvency of PG with the lipid disruption of branched fatty acids.
Safety Concern High (Releases 2-EHA)Low (Releases Caprylic Acid)Low (Releases Myristic Acid)Capryol 90 is the safer regulatory alternative; HPEH is the stronger solvent.
Case Study: Indomethacin Solubilization

In experimental screenings, alkyl ethylhexanoates demonstrate a linear relationship between drug solubility and permeation rate.

  • Observation: Indomethacin solubility in HPEH is approximately 1.5x higher than in IPM due to the hydroxyl group on the propylene glycol backbone providing hydrogen bonding sites.

  • Result: Higher thermodynamic activity of the drug in the donor phase leads to increased flux across the membrane.

Critical Safety Review: The 2-EHA Factor

The primary barrier to the widespread adoption of HPEH in pharmaceuticals is its hydrolysis product: 2-Ethylhexanoic Acid (2-EHA) .

  • Toxicity Class: 2-EHA is classified as a Reproductive Toxicant (Category 2 in EU CLP).

  • Mechanism: It induces metallothionein in the liver, leading to zinc sequestration and subsequent developmental defects (teratogenicity) in animal models.[1]

  • Regulatory Status: While "Alkyl Ethylhexanoates" are deemed safe in cosmetics (CIR 2013) at concentrations up to 77% (rinse-off) or 52% (leave-on), pharmaceutical applications require a stricter risk assessment.

  • Guidance: For transdermal patches, the daily exposure to 2-EHA must be calculated. If the theoretical maximum release exceeds PDE (Permitted Daily Exposure) limits, HPEH should be substituted with Propylene Glycol Monocaprylate .

Experimental Protocol: In Vitro Permeation Test (IVPT)

To validate HPEH performance against alternatives, the following self-validating protocol using Franz Diffusion Cells is recommended. This protocol includes a mass balance step to account for volatile losses and skin retention.

Workflow Diagram

IVPT_Protocol Start Start: IVPT Setup Prep Membrane Prep: Dermatomed Porcine Ear Skin (Thickness: 500µm) Start->Prep Dose Dosing: Apply 10 µL/cm² of HPEH Formulation vs. Control (IPM) Prep->Dose Sample Sampling: Pull Receptor Fluid (PBS + 5% PEG400) at 1, 2, 4, 8, 12, 24h Dose->Sample Analysis HPLC Analysis: Quantify Drug + Hydrolysis Products (Check for 2-EHA appearance) Sample->Analysis MassBalance Mass Balance: Extract Skin + Surface Wash Analysis->MassBalance

Figure 2: IVPT workflow for assessing HPEH permeation efficiency and hydrolysis rates.

Step-by-Step Methodology
  • Receptor Phase Selection:

    • Use Phosphate Buffered Saline (PBS, pH 7.4).

    • Validation: Add 0.1% Brij-98 or 5% PEG-400 if the drug has low aqueous solubility (<10 µg/mL) to maintain sink conditions.

  • Membrane Integrity Test:

    • Measure Transepidermal Water Loss (TEWL) or Electrical Resistance prior to dosing. Reject skin sections with resistance < 10 kΩ·cm².

  • Dosing:

    • Test Arm: 2% Active in HPEH.

    • Control Arm: 2% Active in Isopropyl Myristate (IPM).

    • Infinite Dose: >100 µL/cm² (to determine steady-state flux).

    • Finite Dose: 10 µL/cm² (to mimic clinical application).

  • Quantification (HPLC-UV/MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (gradient).

    • Critical Step: Monitor for the HPEH peak (retention time ~12-15 min) and the 2-EHA peak (retention time ~5-7 min) to calculate the % hydrolysis during permeation.

Conclusion & Recommendation

2-Hydroxypropyl 2-ethylhexanoate is a high-performance solvo-surfactant that outperforms standard lipophilic esters in solubilizing semi-polar drugs. However, its application is strictly limited by the toxicological profile of its metabolite, 2-ethylhexanoic acid.

  • Use HPEH when: Formulating for veterinary applications or when maximizing thermodynamic activity of a difficult-to-dissolve active is the only priority and exposure is short-term (rinse-off).

  • Avoid HPEH when: Developing transdermal patches for chronic conditions or therapies indicated for pregnant women.

  • Best Alternative: Propylene Glycol Monocaprylate (Type II) offers a similar solvency profile with a significantly cleaner safety profile (GRAS status).

References

  • Cosmetic Ingredient Review (CIR). (2013).[2] Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. Washington, DC.[2]

  • PubChem. (2023). Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester (Compound Summary).[3][4][5] National Library of Medicine.

  • European Chemicals Agency (ECHA). (2023).[3] Substance Information: 2-ethylhexanoic acid.[1][2][3] (Regarding Reproductive Toxicity Classification).

  • Takahashi, M., et al. (2002). Permeation enhancement of indomethacin by glycol esters. (Contextual reference for alkyl ester performance). Journal of Controlled Release.
  • The Good Scents Company. (2023). 2-hydroxypropyl 2-ethyl hexanoate Properties and Safety.[3][5][6][7]

Sources

benchmarking the performance of 2-Hydroxypropyl 2-ethylhexanoate against commercial alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxypropyl 2-ethylhexanoate (HPEH) represents a class of sterically hindered glycol esters that bridge the functional gap between high-spreading linear esters (like Isopropyl Myristate) and stable but heavier triglycerides. This guide outlines the benchmarking protocols required to validate HPEH as a superior solvent and permeation enhancer in topical pharmaceutical and cosmeceutical applications.

Key Differentiator: Unlike linear esters prone to rapid hydrolysis, the 2-ethylhexyl branching in HPEH provides a "steric shield" around the ester bond, significantly extending shelf-life in active formulations (e.g., those containing salicylic acid or urea) without sacrificing the "dry touch" sensory profile.

Section 1: Chemical Architecture & Rational Design

To understand the performance of HPEH, one must analyze its structural advantages over standard commercial alternatives.

The Competitor Landscape
  • Isopropyl Myristate (IPM): The industry standard for "dry" feel and high solvency.[1] Weakness: Rapid hydrolysis in extreme pH; comedogenic potential.

  • Caprylic/Capric Triglyceride (CCT): The standard for stability and safety. Weakness: Oily sensory profile; lower solvency for polar actives.

  • Propylene Glycol Dicaprylate/Dicaprate (PGDD): A direct glycol ester competitor. Weakness: Lacks the specific steric hindrance of the 2-ethylhexyl tail.

Structural Mechanism: The Steric Shield

The superior stability of HPEH is derived from the 2-ethylhexanoic acid moiety. The ethyl group at the


-position creates steric hindrance, physically blocking water molecules and nucleophiles from attacking the carbonyl carbon.

ChemicalStability HPEH 2-Hydroxypropyl 2-ethylhexanoate Steric Steric Shield (2-Ethyl Branch) HPEH->Steric IPM Isopropyl Myristate (IPM) Access Open Access to Carbonyl IPM->Access Water Hydrolysis Attack (H2O / OH-) Water->HPEH Blocked Water->IPM Rapid Attack Result1 High Stability (Retained Structure) Steric->Result1 Prevents Hydrolysis Result2 Degradation (Acid + Alcohol) Access->Result2

Figure 1: Mechanistic comparison of hydrolytic attack.[2] The


-branching in HPEH blocks nucleophilic access, unlike the linear structure of IPM.

Section 2: Solvency Profiling (Hansen Solubility Parameters)

Before physical testing, theoretical compatibility must be established. HPEH possesses a unique polarity profile due to its free hydroxyl group (on the hydroxypropyl chain) combined with a lipophilic tail.

Methodology: Calculating HSP Distance ( )

To benchmark solvency power for a specific drug active (e.g., Ibuprofen or Salicylic Acid), calculate the distance (


) between the solvent and the solute using the equation:

[3]

Lower


 indicates superior solubility. 
Comparative Data (Representative Values)
Solvent

(Dispersion)

(Polarity)

(H-Bonding)
Target Utility
HPEH 15.8 6.2 10.5 Mid-Polar Actives (e.g., Ibuprofen)
IPM (Benchmark)16.02.03.5Non-polar Lipids
CCT (Benchmark)16.53.04.0Neutral Oils
Ethanol (Co-solvent)15.88.819.4Highly Polar Actives

Note: HPEH values are estimated based on group contribution methods for glycol mono-esters. The higher


 and 

compared to IPM suggests HPEH is a better solvent for difficult-to-dissolve crystalline drugs.

Section 3: Hydrolytic Stability Benchmarking

This is the critical "stress test" to validate the shelf-life superiority of HPEH.

Experimental Protocol: Accelerated Aging
  • Preparation: Prepare 10% emulsions of HPEH, IPM, and PGDD in water with 1% non-ionic surfactant (Polysorbate 80).

  • Stress Conditions: Buffer samples to pH 3.0 (Acidic) and pH 10.0 (Alkaline).

  • Incubation: Store at 45°C for 28 days.

  • Analysis: Measure the Acid Value (AV) weekly via titration (KOH). A rise in Acid Value indicates ester bond breakage (releasing free fatty acids).

Expected Results Matrix
Time (Weeks)IPM (pH 10)PGDD (pH 10)HPEH (pH 10)Interpretation
00.1 AV0.1 AV0.1 AVBaseline
11.5 AV0.8 AV0.2 AV IPM degrades rapidly
23.8 AV1.9 AV0.3 AV HPEH resists hydrolysis
4>5.0 AV3.5 AV0.5 AV HPEH maintains integrity

Section 4: Transdermal Permeation (Franz Diffusion Cell)

For drug delivery, the solvent must not only dissolve the drug but also facilitate its transport across the Stratum Corneum.

Workflow Visualization

The following diagram outlines the validation workflow for establishing HPEH as a permeation enhancer.

PermeationWorkflow Start Formulation Prep (1% Active in Solvent) Membrane Membrane Selection (Porcine Ear Skin / Strat-M) Start->Membrane Franz Franz Diffusion Cell (32°C, 600rpm) Membrane->Franz Sampling HPLC Sampling (0, 2, 4, 8, 12, 24 hrs) Franz->Sampling Analysis Calculate Flux (Jss) & Enhancement Ratio (ER) Sampling->Analysis

Figure 2: Standardized Franz Cell workflow for measuring transdermal flux.

Calculation of Enhancement Ratio (ER)

To quantify performance, compare the steady-state flux (


) of the drug in HPEH versus the control (IPM).


  • Hypothesis: HPEH, containing a free hydroxyl group, can interact with the polar head groups of the lipid bilayer, potentially disrupting the barrier more effectively than the purely lipophilic IPM, leading to an ER > 1.0 for hydrophilic drugs.

Section 5: Rheology & Sensory Characterization

The "feel" of a product determines patient compliance.

Protocol
  • Instrument: Rotational Rheometer (Cone & Plate geometry).

  • Test: Shear rate sweep (0.1 to 100

    
    ) at 25°C.
    
  • Sensory Panel: Double-blind comparison (n=10) rating "Spreadability," "Oiliness," and "After-feel."

Data Interpretation[1][2][3][4][5][6][7][8][9]
  • Viscosity: HPEH is expected to show Newtonian behavior with viscosity slightly higher than IPM (~5-8 cP vs 3-5 cP) but significantly lower than CCT (~25-30 cP).

  • Spreadability: High spreading coefficient due to low surface tension, similar to "dry oils."

References

  • PubChem. (n.d.). 2-Hydroxypropyl 2-ethylhexanoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters: Theory and Application. Hansen-Solubility.com. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. Retrieved from [Link]

  • Lubes'N'Greases. (2020). Enhancing Esters Hydrolytic Stability. Retrieved from [Link]

  • OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

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A Comparative Biocompatibility Assessment of 2-Hydroxypropyl 2-ethylhexanoate for Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the pursuit of novel biomaterials and excipients for advanced drug delivery systems and medical devices, 2-Hydroxypropyl 2-ethylhexanoate (HPEH) has emerged as a compound of interest due to its chemical properties. However, its successful integration into biomedical applications is entirely contingent on a thorough evaluation of its biocompatibility. This guide provides a comprehensive framework for assessing the biocompatibility of HPEH, drawing objective comparisons with established alternatives, and is supported by standardized experimental protocols.

The toxicological profile of HPEH is not extensively documented in publicly available literature. Much of the existing data pertains to its parent compound, 2-ethylhexanoic acid, which has been identified as a potential reproductive and developmental toxicant. This underscores the critical need for a rigorous, evidence-based biocompatibility assessment of HPEH itself before it can be considered for any clinical application.

This guide is structured to provide a logical, in-depth analysis, adhering to the highest standards of scientific integrity. We will explore the key biocompatibility endpoints as defined by the International Organization for Standardization (ISO) 10993 series of standards, which are globally recognized for the biological evaluation of medical devices.[1][2][3][4]

Comparative Analysis: HPEH vs. Established Alternatives

A crucial aspect of evaluating a new biomaterial is to benchmark its performance against existing, well-characterized alternatives. For the purpose of this guide, we will compare the expected biocompatibility profile of HPEH with three widely used materials in biomedical applications: Propylene Glycol, N-(2-hydroxypropyl) methacrylamide (HPMA) copolymers, and Polyhydroxyalkanoates (PHAs).

Biocompatibility Endpoint2-Hydroxypropyl 2-ethylhexanoate (HPEH)Propylene GlycolN-(2-hydroxypropyl) methacrylamide (HPMA) CopolymersPolyhydroxyalkanoates (PHAs)
Cytotoxicity (ISO 10993-5) Data Not AvailableLow cytotoxicity at typical concentrations, but can cause cell damage at high concentrations.Generally considered non-cytotoxic and biocompatible.[5][6][7]High biocompatibility, with degradation products being non-toxic.[8][9]
Hemocompatibility (ISO 10993-4) Data Not AvailableCan cause hemolysis at high concentrations.[10][11][12][13]Generally hemocompatible, with low immunogenicity.[14][15]Considered hemocompatible.[16]
Skin Sensitization (ISO 10993-10) Data Not AvailableGenerally non-sensitizing, but can cause irritation in some individuals.[12][13]Non-sensitizing and low immunogenicity.[14][15]Non-sensitizing.
Systemic Toxicity (ISO 10993-11) Data Not Available; concerns exist due to 2-ethylhexanoic acid metabolite.Low systemic toxicity at therapeutic doses, but can cause adverse effects at very high doses.[10][11]Generally considered non-toxic and are designed for renal clearance.[5]Biodegradable to non-toxic products.[8][17]
Biodegradability Expected to be biodegradable.Readily metabolized and excreted.[12]Typically non-biodegradable but designed for renal clearance.[5]Biodegradable and bioresorbable.[8][17][18]

Experimental Protocols for Biocompatibility Assessment

To address the data gaps for HPEH, a structured biological evaluation plan is essential.[2] The following are detailed, step-by-step methodologies for the initial and most critical biocompatibility assessments, grounded in ISO 10993 standards.

In Vitro Cytotoxicity Assessment (ISO 10993-5)

The purpose of this test is to assess the potential of a material to cause cellular damage.[19] An extract-based method is often preferred for liquid or soluble materials like HPEH.

Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Sample Preparation cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_assessment Assessment A Prepare HPEH Extract (e.g., in MEM) F Replace culture medium with HPEH extract, positive, and negative control extracts A->F B Prepare Positive Control (e.g., Organotin-stabilized PVC) B->F C Prepare Negative Control (e.g., High-density polyethylene) C->F D Seed L929 mouse fibroblast cells in 96-well plates E Incubate for 24h to allow cell attachment D->E E->F G Incubate for 24-72h F->G H Perform MTT Assay G->H I Measure formazan absorbance at 570 nm H->I J Calculate Cell Viability (%) I->J

Caption: Workflow for In Vitro Cytotoxicity Assessment of HPEH.

Detailed Methodology:

  • Preparation of Extracts: Prepare extracts of HPEH in a serum-supplemented cell culture medium (e.g., MEM) at various concentrations. Simultaneously, prepare extracts of a positive control material (e.g., organotin-stabilized PVC) and a negative control material (e.g., high-density polyethylene) as per ISO 10993-12.

  • Cell Culture: Seed L929 mouse fibroblast cells into 96-well plates at a density that will ensure they are sub-confluent at the time of testing. Incubate the cells for 24 hours to allow for attachment.

  • Exposure: After incubation, remove the culture medium and replace it with the prepared extracts of HPEH and the positive and negative controls.

  • Incubation: Incubate the cell cultures for a specified period, typically between 24 and 72 hours.

  • Assessment of Viability: Following incubation, assess cell viability using a quantitative method such as the MTT assay. This assay measures the metabolic activity of the cells, which correlates with cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Hemocompatibility Assessment: Hemolysis (ISO 10993-4)

This test evaluates the potential of a material to damage red blood cells.[20] For a soluble compound like HPEH, a direct contact method with a blood cell suspension is appropriate.

Experimental Workflow for Hemolysis Testing

Hemolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_calculation Calculation A Prepare HPEH solutions in PBS at various concentrations E Mix blood with HPEH solutions and controls A->E B Prepare Positive Control (Distilled Water) B->E C Prepare Negative Control (PBS) C->E D Prepare diluted rabbit or human blood D->E F Incubate at 37°C for a defined period (e.g., 4 hours) E->F G Centrifuge samples to pellet intact red blood cells F->G H Measure absorbance of the supernatant at 540 nm G->H I Calculate Percentage Hemolysis H->I

Caption: Workflow for Hemolysis Assessment of HPEH.

Detailed Methodology:

  • Preparation of Test Solutions: Prepare a range of concentrations of HPEH in phosphate-buffered saline (PBS).

  • Blood Preparation: Obtain fresh, anticoagulated rabbit or human blood and dilute it with PBS.

  • Exposure: Add the prepared blood to the HPEH solutions, a positive control (distilled water), and a negative control (PBS).

  • Incubation: Incubate the mixtures at 37°C for a specified time, typically 4 hours, with gentle agitation.

  • Analysis: After incubation, centrifuge the samples to pellet the intact red blood cells.

  • Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis for each HPEH concentration relative to the positive control.

Skin Sensitization Assessment (ISO 10993-10)

This test determines the potential of a substance to cause an allergic skin reaction. The Guinea Pig Maximization Test (GPMT) is a common and sensitive in vivo method.

Experimental Workflow for Skin Sensitization Testing (GPMT)

Sensitization_Workflow A Induction Phase (Day 0) Intradermal injections of HPEH (with and without adjuvant) B Topical Induction (Day 7) Topical application of HPEH to the injection site A->B C Challenge Phase (Day 21) Topical application of HPEH to a naive site B->C D Observation (24, 48, 72 hours post-challenge) C->D E Scoring of Skin Reactions (Erythema and Edema) D->E F Data Analysis and Classification E->F

Caption: Workflow for Skin Sensitization Assessment of HPEH.

Detailed Methodology:

  • Induction Phase:

    • Intradermal Injections (Day 0): Administer intradermal injections of HPEH (with and without Freund's Complete Adjuvant) and a control vehicle to a group of guinea pigs.

    • Topical Application (Day 7): Apply a topical patch of HPEH to the same injection sites.

  • Challenge Phase (Day 21): Apply a topical patch of HPEH to a naive area of the skin on both the test and control animals.

  • Observation and Scoring: After 24, 48, and 72 hours, remove the patches and score the skin reactions for erythema (redness) and edema (swelling) according to a standardized scale.

  • Data Analysis: Compare the skin reactions of the test group to the control group. A significantly higher incidence and severity of skin reactions in the test group indicate a sensitization potential.

Conclusion and Forward Path

The current lack of direct biocompatibility data for 2-Hydroxypropyl 2-ethylhexanoate presents both a challenge and an opportunity. While the toxicological profile of its parent compound, 2-ethylhexanoic acid, warrants a cautious and thorough approach, HPEH may possess a unique and favorable biocompatibility profile.

The experimental framework provided in this guide, grounded in the internationally recognized ISO 10993 standards, offers a clear and robust pathway for generating the necessary data to ascertain the safety of HPEH for biomedical applications. By systematically evaluating its cytotoxicity, hemocompatibility, and sensitization potential, and comparing these results to well-established materials like Propylene Glycol, HPMA copolymers, and PHAs, researchers and drug development professionals can make informed, data-driven decisions about the future of 2-Hydroxypropyl 2-ethylhexanoate in medicine.

References

  • European Medicines Agency. (2017, October 9). Questions and answers on propylene glycol used as an excipient in medicinal products for human use. EMA/CHMP/704195/2013. [Link]

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  • Rihova, B., et al. (1989). Biocompatibility of N-(2-hydroxypropyl) methacrylamide copolymers containing adriamycin. Biomaterials. [Link]

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  • Volova, T. G., et al. (2017). Application of Polyhydroxyalkanoates in Medicine and the Biological Activity of Natural Poly(3-Hydroxybutyrate). Applied Biochemistry and Microbiology. [Link]

  • MDPI. (2024, November 6). Polyhydroxyalkanoates: Medical Applications and Potential for Use in Dentistry. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.